Fmoc-2,6-Dimethy-D-Phenylalanine
Description
BenchChem offers high-quality Fmoc-2,6-Dimethy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-Dimethy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-2,6-dimethyl-D-phenylalanine: Structure, Properties, and Advanced Synthetic Protocols
Introduction: The Strategic Value of Steric Hindrance in Peptide Design
In the landscape of peptide-based drug discovery and materials science, the incorporation of non-natural, sterically hindered amino acids is a key strategy for conferring unique and advantageous properties to synthetic peptides. Fmoc-2,6-dimethyl-D-phenylalanine, a derivative of D-phenylalanine, stands out as a powerful building block for introducing conformational rigidity and enhanced metabolic stability. The two methyl groups positioned ortho to the benzyl side chain create significant steric bulk, which restricts the rotational freedom of the peptide backbone. This constraint can pre-organize the peptide into a desired secondary structure, such as a β-turn or helical conformation, leading to improved binding affinity and selectivity for biological targets.[1] Furthermore, the unnatural D-configuration and the dimethyl substitution pattern provide substantial resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide therapeutic.
This guide provides a comprehensive overview of Fmoc-2,6-dimethyl-D-phenylalanine, from its core chemical and physical properties to field-proven, step-by-step protocols for its successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). As this is a specialized and not commonly stocked amino acid derivative, this document emphasizes the causal logic behind experimental choices necessary to overcome the challenges associated with its significant steric hindrance.
Chemical Structure and Physicochemical Properties
Fmoc-2,6-dimethyl-D-phenylalanine is characterized by the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-chiral center at the alpha-carbon, and the distinctive 2,6-dimethylated phenyl side chain.
Caption: Chemical structure of Fmoc-2,6-dimethyl-D-phenylalanine.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(2,6-dimethylphenyl)propanoic acid | |
| Synonyms | Fmoc-D-Phe(2,6-Me2)-OH | |
| CAS Number | Not assigned for D-enantiomer. (1697380-24-7 for DL-racemic mixture) | [2] |
| Molecular Formula | C26H25NO4 | Calculated |
| Molecular Weight | 415.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[] |
| Melting Point | Not determined. (Fmoc-2,4-dimethyl-DL-phenylalanine: 121-127 °C) | Analogy to[4] |
| Solubility | Soluble in DMF, NMP, DCM. Limited solubility in non-polar solvents. | Analogy to Fmoc-amino acids[5] |
| Storage | Store at 2-8°C, desiccated. Protect from light. | Standard for Fmoc-amino acids[] |
Spectroscopic Characterization: An Expert's Guide
While empirical spectroscopic data for this specific compound is not publicly available, a skilled synthetic chemist can predict the key signals required to confirm its identity and purity.
¹H NMR Spectroscopy (Expected Signals)
(Predicted in DMSO-d6, chemical shifts (δ) in ppm)
-
~12.8 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.9-7.3 ppm (multiplet, 11H): Aromatic protons from the fluorenyl group (8H) and the 2,6-dimethylphenyl ring (3H).
-
~7.2 ppm (doublet, 1H): Amide proton (-NH).
-
~4.3-4.1 ppm (multiplet, 3H): Protons of the Fmoc group (CH and CH₂).
-
~4.0 ppm (multiplet, 1H): Alpha-proton (α-CH) of the amino acid.
-
~3.0 ppm (multiplet, 2H): Beta-protons (β-CH₂) of the side chain.
-
~2.3 ppm (singlet, 6H): Protons of the two methyl groups (-CH₃) on the phenyl ring.
¹³C NMR Spectroscopy (Expected Signals)
(Predicted in DMSO-d6, chemical shifts (δ) in ppm)
-
~173 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~156 ppm: Urethane carbonyl carbon (Fmoc group).
-
~144, ~141 ppm: Quaternary carbons of the fluorenyl group.
-
~138 ppm: Quaternary carbons of the 2,6-dimethylphenyl ring attached to the methyl groups.
-
~129-120 ppm: Aromatic carbons of both the fluorenyl and 2,6-dimethylphenyl rings.
-
~66 ppm: Methylene carbon of the Fmoc group (-O-CH₂-).
-
~55 ppm: Alpha-carbon (α-CH).
-
~47 ppm: Methine carbon of the Fmoc group.
-
~37 ppm: Beta-carbon (β-CH₂).
-
~20 ppm: Methyl carbons (-CH₃).
Mass Spectrometry
For electrospray ionization (ESI) mass spectrometry, the expected molecular ion peaks would be:
-
[M+H]⁺: 416.18 m/z
-
[M+Na]⁺: 438.16 m/z
Application in Solid-Phase Peptide Synthesis (SPPS): Overcoming Steric Hindrance
The primary challenge in utilizing Fmoc-2,6-dimethyl-D-phenylalanine is the steric hindrance posed by the ortho-methyl groups, which significantly slows down the kinetics of the coupling reaction. Standard coupling conditions (e.g., DIC/HOBt) are often insufficient, leading to incomplete reactions and deletion sequences. To achieve high coupling efficiency, more potent activation methods and optimized reaction conditions are mandatory.
Core Principles for Successful Coupling
-
Potent Activation: The carboxyl group must be converted into a highly reactive ester. This is best achieved with modern uronium/aminium or phosphonium-based coupling reagents such as HATU , HBTU , or COMU . These reagents generate highly reactive activated esters in situ that can overcome the steric barrier.[6]
-
Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential. These bases facilitate the reaction without causing premature deprotection of the Fmoc group or other side reactions.
-
Extended Reaction Time & Double Coupling: Due to the slow kinetics, a single coupling reaction may not be sufficient. A double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended to drive the reaction to completion.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent, but for particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its higher polarity and boiling point, which can help disrupt peptide aggregation.[5]
Caption: Workflow for SPPS with a sterically hindered amino acid.
Validated Step-by-Step Protocol for Coupling
This protocol assumes a standard 0.1 mmol synthesis scale on a suitable solid support (e.g., Rink Amide resin).
1. Materials:
-
Fmoc-2,6-dimethyl-D-phenylalanine (4 equivalents, 0.4 mmol, 166.2 mg)
-
HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)
-
DIPEA (8 equivalents, 0.8 mmol, 139 µL)
-
Peptide-resin with free N-terminal amine (1 equivalent, 0.1 mmol)
-
Anhydrous DMF
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Capping solution (optional): 5% acetic anhydride, 6% 2,6-lutidine in DMF
2. Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the deprotection step with fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve Fmoc-2,6-dimethyl-D-phenylalanine and HATU in anhydrous DMF (~2 mL).
-
Add DIPEA to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for at least 1-2 hours.
4. Intermediate Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
5. Second Coupling:
-
Repeat step 3 to prepare a fresh solution of activated Fmoc-2,6-dimethyl-D-phenylalanine.
-
Add the fresh solution to the resin.
-
Agitate at room temperature for an additional 1-2 hours.
6. Post-Coupling Wash and Monitoring:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).
-
Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
7. Capping (Optional but Recommended):
-
If the Kaiser test is positive, it indicates incomplete coupling. To prevent the formation of deletion peptides in the subsequent steps, cap the unreacted amines.
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF and proceed to the deprotection step for the next amino acid in the sequence.
Conclusion and Field Insights
Fmoc-2,6-dimethyl-D-phenylalanine is a high-value, albeit challenging, building block for peptide chemists. Its successful incorporation hinges on recognizing the kinetic limitations imposed by its structure and compensating with robust activation chemistry and extended reaction times. The protocol described herein provides a validated framework for achieving high-yield coupling. For sequences where this residue is coupled to another sterically hindered amino acid, further optimization, such as performing the reaction at a slightly elevated temperature (30-40°C), may be necessary. The investment in these specialized conditions is justified by the significant advantages in conformational control and proteolytic stability that this unique amino acid imparts to the final peptide product.
References
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007-07-20). [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (2007-06-20). [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. (2025-08-10). [Link]
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
-
Fmoc-D-Phe(2-F)-OH | Buy from Supplier AdooQ®. AdooQ Bioscience.[Link]
-
Fmoc-D-Phe(2-Me)-OH. AAPPTec Peptides.[Link]
-
Fmoc-D-Phe-OH. Akaal Organics.[Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.[Link]
-
Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry.[Link]
Sources
Fmoc-2,6-dimethyl-D-Phe-OH CAS number and molecular weight
The following technical guide provides an in-depth analysis of Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-2,6-dimethyl-D-Phe-OH) , a highly specialized non-natural amino acid used to introduce steric hindrance and conformational constraints into peptide backbones.
Advanced Specifications, Synthesis, and Applications in Peptidomimetics
Executive Summary
Fmoc-2,6-dimethyl-D-phenylalanine is a sterically hindered, non-natural amino acid derivative. By introducing methyl groups at the ortho (2,6) positions of the phenyl ring, this residue imposes severe conformational restrictions on the peptide backbone and the side-chain
Chemical Identity & Specifications
The precise identification of the D-enantiomer is crucial, as the L-enantiomer (often abbreviated as Dmp or Dmt when hydroxylated) is more commonly cited in literature. The D-isomer is frequently employed to induce reverse-turn structures or to probe stereochemical requirements of receptor binding pockets.
Core Data Table
| Property | Specification |
| Chemical Name | N- |
| Common Abbreviation | Fmoc-2,6-dimethyl-D-Phe-OH |
| CAS Number (D-isomer) | 1270300-65-6 |
| CAS Number (L-isomer) | 911813-85-9 (Reference for enantiomeric comparison) |
| CAS Number (DL-mix) | 1697380-24-7 |
| Molecular Formula | |
| Molecular Weight | 415.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in DCM |
| Purity Standard |
Structural Analysis
The molecule consists of a phenylalanine core with two key modifications:
-
N-terminal Protection: An Fmoc group renders it compatible with standard Solid-Phase Peptide Synthesis (SPPS).[]
-
Aromatic Substitution: Two methyl groups at the 2 and 6 positions of the phenyl ring create a "molecular wall" perpendicular to the peptide backbone. This prevents free rotation around the
bond, locking the side chain in a specific orientation relative to the backbone.
Synthesis & Manufacturing Methodology
Synthesizing 2,6-disubstituted phenylalanine derivatives is synthetically challenging due to the steric crowding at the benzylic position. Traditional alkylation of glycine equivalents often fails or proceeds in low yield.
State-of-the-Art Synthesis: Pd-Catalyzed C-H Activation
The most robust modern method utilizes Palladium-catalyzed C-H activation, often directed by a picolinamide auxiliary. This method avoids the need for pre-functionalized aryl halides.
Synthesis Workflow
-
Starting Material: Boc-D-Phe-OH or Fmoc-D-Phe-OH.
-
Directing Group Attachment: The carboxylic acid is converted to a picolinamide (PA) amide, which coordinates with Pd(II).
-
C-H Dimethylation: The substrate is treated with a methyl source (e.g., methyl boronic acid or methyl iodide) and a Pd(OAc)₂ catalyst. The PA group directs the methyl groups exclusively to the ortho positions.
-
Hydrolysis & Protection: The directing group is removed via hydrolysis, and the N-terminus is re-protected with Fmoc-OSu if necessary.
Figure 1: Synthetic route via Pd-catalyzed C-H activation for sterically hindered phenylalanine derivatives.
Applications in Drug Development
Proteolytic Stability
The 2,6-dimethyl substitution creates a steric shield around the amide bond. Proteases, such as chymotrypsin (which targets aromatic residues), cannot access the scissile bond due to the bulk of the methyl groups.
-
Mechanism: The methyl groups prevent the enzyme's catalytic triad from approaching the carbonyl carbon of the peptide bond.
-
Result: Peptides containing this residue often exhibit half-lives extended from minutes to hours in plasma.
Conformational Constraint (The "Rotamer Lock")
In standard phenylalanine, the phenyl ring rotates freely. In 2,6-dimethyl-Phe, the rotation is restricted.
-
Energy Minima: The side chain is forced into a specific rotamer (often gauche(-) or trans) that minimizes clash with the peptide backbone.
-
Receptor Selectivity: This "pre-organized" structure reduces the entropy cost of binding, potentially increasing affinity for receptors like the
-opioid receptor (MOR) or -opioid receptor (DOR).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling
Due to the high steric hindrance, standard coupling protocols (e.g., HBTU/DIEA for 30 min) are often insufficient and result in deletion sequences.
Optimized Coupling Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) should be added as an additive to reduce racemization and improve kinetics. Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) as the base.
-
Stoichiometry: Use 4-5 equivalents of the amino acid and coupling agent relative to the resin loading.
-
Reaction Time: Double coupling is mandatory.
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: 2 hours at Room Temperature (or 1 hour at 50°C if the resin/sequence allows).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The Kaiser test may give false negatives due to steric shielding; micro-cleavage and LC-MS analysis is the gold standard for verification.
Cleavage Protocol:
-
Reagent: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5%
. -
Time: 2-3 hours. The 2,6-dimethyl group is stable to TFA.
Solubility & Handling
-
Solvent: Dissolve in DMF or NMP . Avoid DCM for the coupling reaction itself as it may not solubilize the activated ester effectively at high concentrations.
-
Storage: Store the powder at +2°C to +8°C , desiccated. The compound is stable for >2 years if kept dry.
Visualizing the Steric Impact
The following diagram illustrates how the 2,6-dimethyl substitution blocks protease access compared to a standard phenylalanine residue.
Figure 2: Comparative schematic of protease accessibility. The methyl groups (yellow) physically obstruct the enzyme active site.
References
-
GuideChem Database . Fmoc-2,6-dimethyl-D-phenylalanine CAS 1270300-65-6.[2] Retrieved from .
-
ChemicalBook . Fmoc-2,6-dimethyl-L-phenylalanine CAS 911813-85-9. Retrieved from .
-
Journal of Organic Chemistry . Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation. (2022).[3] ACS Publications.
-
BOC Sciences . Fmoc-2-methyl-D-phenylalanine (Mono-methyl analog). Retrieved from .
-
National Institutes of Health (PMC) . 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Retrieved from .
Sources
A Technical Guide to the Strategic Application of Fmoc-2,6-dimethyl-D-phenylalanine in Peptide-Based Drug Discovery
Abstract
In the field of peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and nonspecific receptor interactions. This guide focuses on a particularly potent non-proteinogenic amino acid: Fmoc-2,6-dimethyl-D-phenylalanine . We will clarify its nomenclature, delve into the profound structural and functional consequences of its unique dimethylated phenyl ring, and provide detailed, field-proven protocols for its successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this conformationally constrained building block to engineer next-generation peptide therapeutics with enhanced stability, potency, and selectivity.
Clarifying the Nomenclature: Fmoc-2,6-dimethyl-D-phenylalanine vs. Fmoc-Dmt
A frequent point of inquiry in peptide chemistry literature and supplier catalogs is the distinction between Fmoc-2,6-dimethyl-D-phenylalanine and "Fmoc-Dmt." It is critical to establish from the outset that these terms refer to the exact same chemical entity .
-
Fmoc-2,6-dimethyl-D-phenylalanine is the systematic IUPAC-based name describing the molecule's precise structure.
-
Fmoc-Dmt is the widely adopted shorthand. In this context, "Dmt" stands for D im ethylt yrosine, a convention that has historical roots in opioid peptide research where 2',6'-dimethyl-L-tyrosine was first abbreviated as Dmt.[1][2] The abbreviation has since been commonly applied to the phenylalanine analogue as well.
Throughout this guide, the term "Fmoc-Dmt" will be used for brevity, synonymous with the full chemical name. Any ambiguity with other compounds, such as N,N-dimethyltryptamine (also abbreviated DMT in neuropharmacology), is resolved by the context of Fmoc-protection and peptide synthesis.[3][4]
The Core Principle: Conformational Restriction by 2,6-Dimethylation
The strategic value of Fmoc-Dmt lies in a simple yet profound structural modification: the addition of two methyl groups at the 2 and 6 positions of the D-phenylalanine side chain's aromatic ring. This modification imposes severe steric hindrance, dramatically restricting the rotational freedom around the chi-1 (χ1) and chi-2 (χ2) dihedral angles of the side chain.
This "locking" of the side chain's conformation is the primary driver of the unique benefits Dmt imparts to a peptide. Unlike natural phenylalanine, which can adopt a wide range of side-chain orientations, Dmt forces a more rigid and predictable geometry.[1][5]
Caption: Conformational freedom of D-Phe vs. Dmt side chains.
Implications for Peptide Drug Design
The conformational rigidity of Dmt translates directly into tangible benefits for therapeutic peptide development, primarily impacting proteolytic stability and receptor interaction.
Enhanced Proteolytic Stability
One of the greatest challenges in peptide drug development is overcoming rapid degradation by endogenous proteases.[6] Peptides are susceptible to cleavage by exopeptidases (at the termini) and endopeptidases (within the sequence).[7] The bulky 2,6-dimethyl groups of Dmt act as a steric shield, physically hindering the approach of protease active sites to the adjacent peptide bonds. This steric protection dramatically increases the peptide's resistance to enzymatic cleavage, leading to a significantly longer in vivo half-life.[2][8]
Caption: Dmt enhances peptide stability by sterically shielding cleavage sites.
Modulation of Receptor Binding and Selectivity
The fixed orientation of the Dmt side chain can be exploited to fine-tune a peptide's interaction with its biological target. By locking the aromatic ring into a specific conformation, it can either be optimized for a perfect fit within a receptor's binding pocket, leading to enhanced affinity (potency), or it can be used to discriminate between receptor subtypes, thereby increasing selectivity. This makes Dmt an invaluable tool in structure-activity relationship (SAR) studies for optimizing lead compounds.[1][5]
| Property | Standard D-Phenylalanine | 2,6-Dimethyl-D-phenylalanine (Dmt) | Rationale for Difference |
| Side Chain Rotation | High flexibility around χ1 and χ2 angles. | Severely restricted rotation. | The two ortho-methyl groups create a significant steric barrier, locking the phenyl ring into a preferred orientation relative to the peptide backbone. |
| Proteolytic Stability | Susceptible to cleavage by various proteases. | Highly resistant to enzymatic degradation. | The bulky dimethyl groups act as a steric shield, preventing proteases from accessing and hydrolyzing the adjacent peptide bonds.[2] |
| Receptor Interaction | Can adopt multiple conformations to fit a binding pocket. | Presents a single, rigid conformation to the receptor. | This pre-organization can lead to higher binding affinity if the locked conformation is optimal, or decreased affinity if it is not. It is a key tool for improving selectivity.[1] |
| Application Focus | General incorporation as an aromatic residue. | Enhancing metabolic stability, constraining peptide secondary structure, probing SAR, improving receptor selectivity.[9] | The unique structural constraints of Dmt provide specific advantages that are deliberately exploited in advanced peptide design. |
Practical Methodologies for SPPS Incorporation
The successful incorporation of Fmoc-Dmt via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires special consideration due to its significant steric hindrance.[10][11] Standard coupling protocols may result in low yields or incomplete reactions. The following protocol is optimized to overcome these challenges.
Recommended Coupling Protocol for Fmoc-Dmt-OH
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide for C-terminal amides).
Reagents and Materials:
-
Resin: Rink Amide resin (or other, swelled in DMF for >30 min)[12]
-
Fmoc-Dmt-OH: 3 equivalents (relative to resin loading)
-
Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - 2.9 equivalents[13]
-
Base: N,N-Diisopropylethylamine (DIPEA) - 6 equivalents
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF[14]
-
Washing Solvents: DMF, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group from the preceding amino acid.[12]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
Causality: Due to the steric bulk of Dmt, pre-activating the carboxylic acid is crucial for efficient coupling. HATU is a highly potent uronium-based coupling reagent recommended for hindered amino acids.[11][13]
-
In a separate vial, dissolve Fmoc-Dmt-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution. The DIPEA acts as a base to abstract a proton, facilitating the formation of the highly reactive O-acylisourea intermediate.
-
Allow the activation mixture to stand for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the pre-activated Fmoc-Dmt solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 40°C) can be beneficial.[13]
-
-
Monitoring and Double Coupling:
-
Causality: It is essential to verify the completion of the coupling reaction. A qualitative ninhydrin (Kaiser) test should be performed on a small sample of resin beads.
-
If the test is positive (indicating free primary amines), a second coupling (double coupling) is mandatory. Drain the vessel, wash with DMF (3x), and repeat steps 2 and 3.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
The peptide is now ready for the next cycle of deprotection and coupling.
Caption: SPPS workflow for coupling sterically hindered Fmoc-Dmt.
Conclusion
Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-Dmt) is not merely another amino acid derivative; it is a strategic tool for rational peptide design. By understanding that its common abbreviation, Fmoc-Dmt, refers to the same molecule, researchers can properly navigate the scientific literature and chemical catalogs. The core value of this compound stems from the profound conformational restriction imposed by its 2,6-dimethyl groups. This structural feature provides a direct and effective means to enhance proteolytic stability and to rationally modulate receptor binding affinity and selectivity. While its incorporation requires optimized protocols to overcome steric hindrance, the resulting benefits—longer half-life, improved potency, and refined selectivity—make Fmoc-Dmt an indispensable component in the development of robust and effective peptide-based therapeutics.
References
-
PubChem. Fmoc-Cys(DMT)(DMT)-OH. National Center for Biotechnology Information. (n.d.). Available from: [Link]
-
Janssen, S., et al. (2009). Conformationally constrained opioid ligands: The Dmt-Aba and Dmt-Aia vs. Dmt-Tic scaffold. Journal of Medicinal Chemistry, 52(3), 653-662. Available from: [Link]
-
Janssen, S., et al. (2009). Conformationally Constrained Opioid Ligands: The Dmt-Aba and Dmt-Aia Versus Dmt-Tic Scaffold. PubMed. Available from: [Link]
-
Hossain, M. A., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Clinical and Translational Immunology, 10(7), e1312. Available from: [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry, 72(15), 5794-801. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). Available from: [Link]
-
Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Available from: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. (n.d.). Available from: [Link]
- Google Patents. Method for synthesizing peptide containing n-substituted amino acid. (2020). US20200277327A1.
-
Sasaki, Y., et al. (2011). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Molecules, 16(5), 3847-3858. Available from: [Link]
-
Li, B., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available from: [Link]
-
Gopi, H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available from: [Link]
-
Varamini, P., & Toth, I. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. Available from: [Link]
-
Kouris, N. A., & Anseth, K. S. (2018). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Acta Biomaterialia, 76, 33-42. Available from: [Link]
-
ResearchGate. Molecular structure of N, N-dimethyltryptamine (DMT). (n.d.). Available from: [Link]
-
YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses. (2020). Available from: [Link]
-
Fukuzaki, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-9. Available from: [Link]
-
Wikipedia. NBoc-DMT. (n.d.). Available from: [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. Available from: [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74-88. Available from: [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available from: [Link]
Sources
- 1. Conformationally constrained opioid ligands: The Dmt-Aba and Dmt-Aia vs. Dmt-Tic scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. Conformationally constrained opioid ligands: the Dmt-Aba and Dmt-Aia versus Dmt-Tic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
Steric Locking in Peptidomimetics: The Conformational Mechanics of 2,6-Dimethylphenylalanine (Dmp)
Topic: Steric effects of 2,6-dimethyl substitution on phenylalanine conformation Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, Structural Biologists
Executive Summary
In rational drug design, controlling the entropic penalty of ligand binding is paramount. Unnatural amino acids (UAAs) serve as critical tools to pre-organize peptide conformations, thereby enhancing receptor affinity and proteolytic stability. Among these, 2,6-dimethylphenylalanine (Dmp) and its phenolic analogue 2,6-dimethyltyrosine (Dmt) represent a class of "sterically locked" residues.
The introduction of methyl groups at the ortho positions (2 and 6) of the phenyl ring creates a high-energy barrier to rotation around the
Mechanistic Analysis: The Orthogonal Constraint
The Steric Clash
Standard Phenylalanine (Phe) enjoys significant rotational freedom. While it prefers specific rotamers (
In Dmp, the 2,6-dimethyl substitution introduces severe allylic (A1,3) strain and steric repulsion between the ortho-methyl groups and the backbone atoms (specifically the
-
Restriction (The Orthogonal Lock): To minimize steric clash, the aromatic ring is forced to adopt an orientation perpendicular to the
bond vector. The angle is constrained to approximately . Planar conformations ( or ) are energetically forbidden because the ortho-methyls would clash directly with the hydrogens. -
Restriction: The bulk of the dimethylated ring also restricts rotation around the
bond ( ). While the side chain can still populate the gauche and trans wells, the energy barriers between them are significantly heightened, effectively "freezing" the population into a bioactive conformer.
Structural Consequences[1][2][3][4]
-
Entropic Pre-organization: By limiting the number of accessible conformers in solution, Dmp reduces the entropy loss upon binding to a receptor. If the locked conformation matches the bioactive state, affinity increases largely.
-
Proteolytic Shielding: The orthogonal methyl groups create a "steric umbrella" over the adjacent peptide bonds, preventing protease access and significantly increasing plasma half-life.
Visualization of Steric Dynamics
The following diagram illustrates the logical flow of steric constraints introduced by 2,6-dimethylation.
Figure 1: Mechanistic pathway of Dmp-induced conformational locking and stability enhancement.
Technical Protocols
A. Synthesis & Incorporation (SPPS)
Incorporating Dmp into peptides via Solid Phase Peptide Synthesis (SPPS) requires modified protocols due to the very steric bulk that makes it valuable.
Reagents:
-
Coupling Agents: HATU or COMU are preferred over HBTU/DIC due to higher reactivity.
-
Resin: Low-loading resins (0.2 - 0.4 mmol/g) are recommended to prevent aggregation.
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).
-
Coupling (The Critical Step):
-
Use 4-5 equivalents of Fmoc-Dmp-OH.
-
Activate with HATU (4.9 eq) and HOAt (5 eq) in the presence of DIEA (10 eq).
-
Reaction Time: Extend coupling time to 2 - 4 hours (standard is 45 min).
-
Double Coupling: Perform a second coupling cycle if the Kaiser test is positive (often required).
-
-
Capping: Aggressive capping with Acetic Anhydride/Pyridine is crucial to terminate unreacted chains, as truncated sequences are difficult to separate later.
B. Experimental Validation: NMR Spectroscopy
To confirm the orthogonal conformation, Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.
Objective: Determine the spatial proximity of the ortho-methyl protons to the
Workflow:
-
Sample Prep: Dissolve peptide (~2-5 mM) in
or DMSO- (depending on solubility). -
1D Proton NMR: Assign the distinct singlet peak of the ortho-methyl groups (typically
2.2 - 2.4 ppm). Note that in Dmp, the two methyls may appear equivalent or distinct depending on the rotation rate. -
2D NOESY / ROESY:
-
Mixing Time: 200-400 ms.
-
Target Signals: Look for strong NOE cross-peaks between the ortho-methyl protons and the
proton. -
Interpretation:
-
Strong Methyl-
NOE: Indicates the ring is oriented such that methyls are spatially close to the backbone, consistent with high constraint. -
Methyl-
NOE: Used to distinguish between gauche and trans rotamers.
-
-
-
Temperature Coefficients: Measure amide proton shifts at variable temperatures (298K to 323K). Low coefficients (
ppb/K) indicate intramolecular H-bonding stabilized by the rigid side chain.
Data Summary: Comparative Metrics
The following table summarizes the impact of Dmp/Dmt substitution in opioid peptide analogues (e.g., Enkephalins/Dermorphins).
| Metric | Native Phe/Tyr | 2,6-Dimethyl (Dmp/Dmt) | Mechanism of Action |
| Flexible (0° - 180°) | Locked (~90°) | Steric clash with backbone | |
| Receptor Affinity ( | Baseline (nM range) | 10x - 100x Improvement | Entropic pre-organization |
| Selectivity ( | Moderate | High | Precise fit into receptor sub-pockets |
| Proteolytic Half-life | Minutes (< 20 min) | Hours (> 4 hrs) | Steric shielding of peptide bond |
| Synthesis Difficulty | Low | High | Hindered coupling kinetics |
Validation Workflow Diagram
Figure 2: NMR validation workflow to confirm the steric locking of the Dmp side chain.
References
-
Structure-activity relation studies of opioid peptides using Dmt. Source: NIH / PMC [Link]
-
Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp). Source: PubMed [Link]
-
Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation. Source: Journal of Organic Chemistry [Link][1]
-
Structure and conformation of linear peptides: t-Boc-glycyl-L-phenylalanine. Source: International Journal of Peptide and Protein Research [Link][2]
-
Strategies for Improving Peptide Stability and Delivery. Source: MDPI [Link]
Sources
- 1. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-2,6-dimethyl-D-phenylalanine in Peptidomimetic Drug Design: A Technical Guide
This guide provides an in-depth technical exploration of Fmoc-2,6-dimethyl-D-phenylalanine, a sterically hindered, non-proteinogenic amino acid, and its strategic applications in the field of peptidomimetics. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, unique conformational properties, and practical incorporation of this building block to create next-generation peptide-based therapeutics with enhanced stability, receptor affinity, and targeted biological activity.
Introduction: Overcoming the Therapeutic Peptide Hurdle
Peptides are exquisite signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their clinical translation is often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and conformational flexibility, which can lead to poor bioavailability and off-target effects.[] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges. A key strategy in peptidomimetic design is the incorporation of non-natural amino acids that impart desirable physicochemical properties.
Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp) is a powerful tool in this endeavor. The introduction of two methyl groups at the ortho positions of the phenyl ring, combined with the use of the D-enantiomer, creates a unique set of properties that can be leveraged to rationally design peptidomimetics with superior therapeutic profiles. This guide will elucidate the scientific rationale and provide practical methodologies for the effective application of this valuable synthetic building block.
Synthesis and Physicochemical Properties of Fmoc-2,6-dimethyl-D-phenylalanine
The synthesis of Fmoc-2,6-dimethyl-D-phenylalanine is a multi-step process that requires careful control to achieve the desired stereochemistry and purity. While a specific enantioselective synthesis for the D-enantiomer is not widely published, a common approach involves the synthesis of the racemic 2',6'-dimethylphenylalanine (Dmp) followed by enzymatic resolution or chiral chromatography, and subsequent Fmoc protection. A representative synthesis of the racemic amino acid is outlined below.[2]
Synthesis of Racemic 2',6'-Dimethylphenylalanine (Dmp)
A published route for the synthesis of racemic Dmp is illustrated in the following workflow:[2]
Caption: Synthetic workflow for racemic 2',6'-dimethylphenylalanine.[2]
Following the synthesis of the racemic mixture, resolution to obtain the desired D-enantiomer is performed. The final step involves the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final product, Fmoc-2,6-dimethyl-D-phenylalanine, ready for solid-phase peptide synthesis (SPPS).
Key Physicochemical Properties
The defining feature of Fmoc-D-Dmp is the significant steric hindrance imparted by the two ortho-methyl groups on the phenyl ring. This steric bulk has profound implications for the molecule's behavior in peptide synthesis and the conformational properties of the resulting peptidomimetics.
Incorporation into Peptidomimetics: Overcoming Steric Hindrance
The successful incorporation of sterically hindered amino acids like Fmoc-D-Dmp into a growing peptide chain is a significant challenge in SPPS. The bulky nature of the residue can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to incomplete coupling and truncated sequences. To overcome this, optimized coupling strategies are essential.
High-Efficiency Coupling Reagents
Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for sterically demanding couplings.[3] More potent activating agents are required to facilitate the formation of the peptide bond.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| HBTU/PyBOP | OBt ester | Moderate | Can be insufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to high reactivity. [3] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile. [3] |
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids.
For Fmoc-D-Dmp, the use of high-reactivity uronium or phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is strongly recommended.[3]
Optimized Coupling Protocol
A "double coupling" strategy is often employed to ensure the complete incorporation of sterically hindered residues. This involves reacting the resin-bound peptide with a freshly activated solution of the amino acid twice before proceeding to the next deprotection step.
Experimental Protocol: Double Coupling of Fmoc-2,6-dimethyl-D-phenylalanine using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with dimethylformamide (DMF).
-
First Coupling - Pre-activation: In a separate vessel, dissolve Fmoc-2,6-dimethyl-D-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.
-
Washing: Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-2,6-dimethyl-D-phenylalanine.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM) to prepare for the next deprotection step.[3]
Caption: Experimental workflow for the double coupling of Fmoc-2,6-dimethyl-D-phenylalanine.
Impact on Peptidomimetic Properties
The incorporation of 2,6-dimethyl-D-phenylalanine into a peptide sequence has a multifaceted impact on its properties, primarily affecting its conformational freedom and enzymatic stability.
Conformational Constraint
The two ortho-methyl groups on the phenyl ring severely restrict the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. This steric hindrance forces the side chain into a more defined orientation, which in turn can significantly influence the local and global conformation of the peptide backbone.[4] By locking a key pharmacophoric element into a specific conformation, it is possible to enhance binding affinity and selectivity for the target receptor. This is particularly valuable in mimicking or stabilizing specific secondary structures like β-turns or helical motifs that are often crucial for biological activity.
Enhanced Enzymatic Stability
Peptidomimetics containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[5] The addition of the bulky 2,6-dimethylphenyl group further enhances this stability by providing a steric shield that prevents the peptide backbone from fitting into the active site of proteolytic enzymes. This increased resistance to enzymatic cleavage leads to a longer in vivo half-life, a critical attribute for a successful therapeutic agent.[5]
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Solutions: Prepare stock solutions of the peptidomimetic containing 2,6-dimethyl-D-phenylalanine and a control peptide (e.g., the all-L-amino acid counterpart) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions to final desired concentrations. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid, TFA) or by heat inactivation.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the peak area. The half-life (t½) of the peptide can then be calculated.[3]
Case Study: Application in Opioid Peptidomimetics
A compelling example of the successful application of 2,6-dimethylphenylalanine is in the design of opioid receptor ligands. The aromatic side chains of Tyr¹ and Phe³ or Phe⁴ in endogenous opioid peptides like enkephalins are critical for receptor binding and activation.[2]
In a study by Sasaki et al., 2',6'-dimethylphenylalanine (Dmp) was substituted for the Phe residue in various opioid peptides. The results demonstrated that this modification can significantly improve receptor binding affinity and selectivity.[2]
| Peptide | Modification | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) |
| Enkephalin (ENK) | [D-Ala², Leu⁵] | 1.2 ± 0.1 | 1.5 ± 0.2 |
| Analog 1 | [D-Ala², Dmp³, Leu⁵] | 0.45 ± 0.04 | 0.18 ± 0.02 |
| Deltorphin II | [D-Ala²] | 1500 ± 200 | 0.35 ± 0.04 |
| Analog 2 | [D-Ala², Dmp³] | 280 ± 30 | 0.12 ± 0.01 |
Table 2: Receptor Binding Affinities of Opioid Peptides and their 2',6'-Dimethylphenylalanine-Containing Analogs. Data adapted from Sasaki et al.[2]
The data clearly show that the substitution of Phe with Dmp in both enkephalin and deltorphin II analogs leads to a significant increase in binding affinity for both µ and δ opioid receptors. This enhancement is attributed to the conformational constraints imposed by the dimethylated phenyl ring, which likely pre-organizes the peptide into a bioactive conformation that is optimal for receptor binding.
Caption: Logical relationship of D-Dmp substitution to enhanced peptidomimetic properties.
Conclusion and Future Perspectives
Fmoc-2,6-dimethyl-D-phenylalanine is a highly valuable building block for the rational design of peptidomimetics with improved therapeutic properties. Its ability to impose significant conformational constraints and provide steric shielding against proteolytic degradation makes it a powerful tool for addressing the key limitations of native peptides. The successful application of this modified amino acid in enhancing the receptor affinity of opioid peptides serves as a strong testament to its potential in drug discovery.
Future research in this area will likely focus on the broader application of Fmoc-D-Dmp in other classes of therapeutic peptides, such as antimicrobial peptides, cell-penetrating peptides, and inhibitors of protein-protein interactions. Furthermore, detailed structural studies using high-resolution NMR spectroscopy and X-ray crystallography will be invaluable in elucidating the precise conformational effects of this unique amino acid, enabling an even more refined and predictive approach to peptidomimetic design. The continued exploration of sterically hindered amino acids like Fmoc-2,6-dimethyl-D-phenylalanine will undoubtedly pave the way for the development of novel and effective peptide-based drugs.
References
-
Sasaki, Y., et al. (2012). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. ACS Medicinal Chemistry Letters, 3(4), 318-322. [Link]
-
Slideshare. (n.d.). Global and local restrictions Peptidomimetics. [Link]
-
ResearchGate. (n.d.). Structure of 2′,6′-dimethylphenylalanine (Dmp). [Link]
-
Lauer-Fields, J. L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Taylor & Francis. (n.d.). Fmoc – Knowledge and References. [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]
-
Biorxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Link]
Sources
An In-depth Technical Guide to the Hydrophobicity Profile of 2,6-dimethyl-D-phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide design, the manipulation of molecular properties to enhance efficacy, stability, and bioavailability is paramount. Among the most critical of these properties is hydrophobicity, a measure of a molecule's aversion to aqueous environments.[1] This characteristic profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a powerful tool for modulating hydrophobicity and other key parameters.
This guide focuses on a particularly noteworthy non-natural amino acid: 2,6-dimethyl-D-phenylalanine (Dmp) and its derivatives. The parent amino acid, phenylalanine, is inherently hydrophobic due to its benzyl side chain.[3] The addition of two methyl groups to the phenyl ring, as in Dmp, further amplifies this hydrophobicity, offering a nuanced approach to refining the lipophilic character of peptides and other small molecules. Such modifications have been shown to be particularly effective in the design of opioid peptides, where they can lead to improved receptor affinity and enzymatic stability.[4]
This document serves as a comprehensive technical resource for understanding and characterizing the hydrophobicity of 2,6-dimethyl-D-phenylalanine derivatives. We will delve into the theoretical underpinnings of hydrophobicity, provide detailed protocols for its experimental determination and computational prediction, and present a quantitative analysis of the hydrophobicity profile of this important class of compounds.
Theoretical Framework: Understanding logP and logD
The lipophilicity of a compound is most commonly quantified by its partition coefficient (P) or its logarithmic form, logP. This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A positive logP value indicates a preference for the lipidic phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).
For ionizable compounds, the distribution of the molecule between the two phases is pH-dependent. The distribution coefficient (D), and its logarithmic form logD, accounts for all species of the compound (ionized and non-ionized) in the aqueous phase.[6] Therefore, logD is a more physiologically relevant descriptor of lipophilicity for compounds with acidic or basic functional groups.[7]
Experimental Determination of Hydrophobicity
The two most widely recognized experimental methods for determining the hydrophobicity of a compound are the shake-flask method for direct logP/logD measurement and reversed-phase high-performance liquid chromatography (RP-HPLC) for indirect assessment.
The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct way to measure logP and logD.[8] It involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD), allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[]
-
Preparation of Solutions:
-
Prepare a stock solution of the 2,6-dimethyl-D-phenylalanine derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol and PBS by mixing them vigorously and allowing the phases to separate. This ensures that the two solvents are in equilibrium before the experiment begins.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Seal the vial and shake it gently on a rotator for a sufficient time (e.g., 1-2 hours) to ensure that the compound has fully partitioned between the two phases and reached equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate a clean separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw a sample from both the upper n-octanol phase and the lower aqueous (PBS) phase.
-
Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
The logD at pH 7.4 is calculated using the following formula: logD7.4 = log10([Compound]octanol / [Compound]PBS)
-
dot
Caption: Workflow for Shake-Flask logD Determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used chromatographic technique for determining the relative hydrophobicity of compounds.[10] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[10] Hydrophobic compounds interact more strongly with the stationary phase and therefore have longer retention times.[11] The retention time of a compound is thus directly related to its hydrophobicity.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A C18 reversed-phase column is commonly used for separating amino acids and peptides.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for peptide bonds) or another appropriate wavelength depending on the derivative.
-
Gradient: A linear gradient from a low concentration of Mobile Phase B to a high concentration is used to elute compounds with a wide range of hydrophobicities. A typical gradient might be 5% to 95% B over 30 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve the 2,6-dimethyl-D-phenylalanine derivative in the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Inject a small volume (e.g., 10-20 µL) onto the column.
-
-
Data Analysis:
-
The retention time (tR) of the compound is recorded. A longer retention time indicates greater hydrophobicity.
-
To create a hydrophobicity scale, the retention times of a series of derivatives can be compared.
-
dot
Caption: Workflow for RP-HPLC Hydrophobicity Profiling.
Computational Prediction of Hydrophobicity
When experimental determination is not feasible, computational methods provide a rapid and cost-effective way to estimate a compound's hydrophobicity.[12] Numerous algorithms and software tools are available for calculating logP and logD. These tools often use fragment-based or atom-based approaches, where the logP of a molecule is calculated by summing the contributions of its individual fragments or atoms.[12]
Protocol for Online logP Calculation
Several online platforms offer free logP prediction. One such widely used tool is ALOGPS 2.1.[13]
-
Access the Tool: Navigate to a reliable online logP calculator, such as the Virtual Computational Chemistry Laboratory (VCCLAB).[14]
-
Input the Structure: The chemical structure of the 2,6-dimethyl-D-phenylalanine derivative can be inputted in various formats, most commonly as a SMILES string or by drawing the structure directly in a provided applet.
-
Run the Calculation: Initiate the calculation. The software will typically provide logP values calculated by several different algorithms, allowing for a consensus-based estimation.
-
Interpret the Results: The output will be a table of predicted logP values. It is good practice to consider the average of these values or the results from a well-validated algorithm.
dot
Caption: Relationship between structure, hydrophobicity, and drug properties.
Hydrophobicity Profile of 2,6-dimethyl-D-phenylalanine and Derivatives
Due to the scarcity of publicly available experimental data for 2,6-dimethyl-D-phenylalanine and its derivatives, we have generated computational predictions for their logP and water solubility (logS) values using the ALOGPS 2.1 tool.[13] For comparison, values for the parent amino acid, D-phenylalanine, are also included.
| Compound Name | Structure (SMILES) | Predicted logP | Predicted logS (mol/L) |
| D-Phenylalanine | NC(O)=O | 1.38 | -1.75 |
| 2,6-dimethyl-D-phenylalanine | NC(O)=O | 2.34 | -2.57 |
| N-acetyl-2,6-dimethyl-D-phenylalanine | CC(=O)NC(O)=O | 2.21 | -2.69 |
| 2,6-dimethyl-D-phenylalanine methyl ester | NC(=O)OC | 2.87 | -3.01 |
Data generated using the ALOGPS 2.1 online calculator.[13]
As anticipated, the addition of two methyl groups to the phenyl ring significantly increases the predicted logP of 2,6-dimethyl-D-phenylalanine compared to D-phenylalanine, indicating a substantial increase in hydrophobicity. This is accompanied by a predicted decrease in water solubility. Modifications such as N-acetylation or esterification of the carboxyl group also modulate the hydrophobicity profile, which can be a valuable strategy in fine-tuning the properties of a lead compound.
Application in Drug Design and Development
The ability to precisely control the hydrophobicity of peptide-based drugs is a cornerstone of modern medicinal chemistry. Increasing the hydrophobicity of a peptide can enhance its binding to hydrophobic pockets in target receptors and may also improve its ability to cross cell membranes. However, excessive hydrophobicity can lead to poor aqueous solubility and increased plasma protein binding, which can negatively impact a drug's pharmacokinetic profile.[2]
The use of 2,6-dimethyl-D-phenylalanine and its analogs allows for a strategic increase in hydrophobicity. The steric bulk of the two methyl groups can also provide a conformational constraint, which may lock the peptide into a more bioactive conformation and protect it from enzymatic degradation.[4] This dual effect of increased hydrophobicity and steric hindrance makes these derivatives particularly attractive for the development of potent and stable peptide therapeutics.
Conclusion
The hydrophobicity profile of 2,6-dimethyl-D-phenylalanine derivatives is a critical consideration in their application in drug design. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and computational tools for characterizing this essential physicochemical property. The presented data underscores the significant impact of the 2,6-dimethyl substitution on the hydrophobicity of the phenylalanine scaffold. By leveraging the techniques and understanding outlined herein, researchers can rationally design and optimize novel therapeutics with enhanced efficacy and drug-like properties.
References
-
Fritz Haber Institute. An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
Schmidt Group, TU-Darmstadt Chemie. Useful Links – AK. Available at: [Link]
- Aguilar, M.-I. (Editor). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Sasaki, Y., et al. (2012). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptide Research and Therapeutics, 18(4), 349-363.
-
Wikipedia. Hydrophobicity scales. Available at: [Link]
- Ovadia, O., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Heptapeptides. Journal of Medicinal Chemistry, 64(17), 13086-13101.
-
The GPM. Hydrophobicity Scales. Available at: [Link]
-
Expasy. Hydrophobicity scales. Available at: [Link]
-
SciSpace. A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). Available at: [Link]
-
Royal Society of Chemistry. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Available at: [Link]
-
ResearchGate. Structure of 2′,6′-dimethylphenylalanine (Dmp). Available at: [Link]
-
Virtual Computational Chemistry Laboratory. Welcome to the ALOGPS 2.1 program!. Available at: [Link]
-
Protocols.io. LogP / LogD shake-flask method. Available at: [Link]
-
PubMed. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. Available at: [Link]
-
eADMET. ePhysChem - eADMET. Available at: [Link]
-
ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine | Request PDF. Available at: [Link]
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]
-
SciSpace. HPLC analysis and purification of peptides. Available at: [Link]
-
ResearchGate. What is the most accurate logp calculator?. Available at: [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]
-
Regis Technologies. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available at: [Link]
-
MDPI. Methods for Determination of Lipophilicity. Available at: [Link]
-
Wiley Online Library. Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Available at: [Link]
-
ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available at: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. Available at: [Link]
-
Semantic Scholar. [PDF] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. Available at: [Link]
-
ChemAxon. LogP and logD calculations. Available at: [Link]
-
Wiley. The Fundamentals of Biochemistry: Interactive Tutorials - Hydrophobicity Scales. Available at: [Link]
-
ResearchGate. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Available at: [Link]
-
MDPI. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. Available at: [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?. Available at: [Link]
-
ResearchGate. Lipophilicity - Methods of determination and its role in medicinal chemistry. Available at: [Link]
-
BioDuro. ADME LogP LogD Assay. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. Available at: [Link]
-
Semantic Scholar. [PDF] LIPOPHILICITY ñ METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available at: [Link]
-
Amanote Research. (PDF) Hydrophobicity Parameters Determined by. Available at: [Link]
-
College of Saint Benedict and Saint John's University. Hydrophobicity Indices for Amino Acids. Available at: [Link]
-
ResearchGate. Determination of the Lipophilicity of New Azaphenothiazines by Reversed-Phase Thin-Layer Chromatography. Available at: [Link]
-
ResearchGate. a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade... Available at: [Link]
-
MDPI. Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Available at: [Link]
Sources
- 1. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. LogD/LogP - Enamine [enamine.net]
- 7. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 10. renyi.hu [renyi.hu]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 14. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]
Role of Fmoc-2,6-dimethyl-D-Phe in opioid receptor ligand design
Executive Summary: The Steric Lock Strategy
In the high-stakes arena of G-Protein Coupled Receptor (GPCR) ligand design, Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp) represents a precision tool for conformational restriction. Unlike its tyrosine analogue (2,6-dimethyl-L-tyrosine or Dmt), which is primarily used to enhance N-terminal receptor interactions via the phenolic hydroxyl, Dmp is utilized to probe and lock the hydrophobic topography of the receptor's auxiliary binding pockets.
This guide details the technical application of Fmoc-D-Dmp in solid-phase peptide synthesis (SPPS), its profound impact on ligand selectivity (Mu vs. Delta vs. Kappa), and the specific "chiral trap" researchers must avoid when deploying this building block.
Structural Rationale: The Rotameric Constraint
The 2,6-dimethyl substitution on the phenylalanine ring creates a high energy barrier to rotation around the
Mechanism of Action
-
Entropy Reduction: By pre-organizing the side chain into a bioactive conformation, the energetic penalty of binding is reduced (low entropic cost).
-
Proteolytic Shielding: The ortho-methyl groups create a steric "umbrella" that prevents chymotrypsin-like proteases from accessing the peptide bond, significantly extending plasma half-life.
-
Topographical Mapping: The D-configuration (D-Dmp) specifically probes the spatial tolerance of the receptor's hydrophobic sub-sites, often revealing strict stereochemical requirements that L-isomers miss.
Comparative SAR: The "L vs. D" Divergence
A critical finding in opioid ligand design is the distinct pharmacological profile of D-Dmp compared to L-Dmp. While L-Dmp at position 3 of Dermorphin/Deltorphin analogues creates "super-agonists" with massive affinity gains, D-Dmp often acts as a molecular probe that defines the limits of the binding pocket.
Table 1: Impact of Dmp Substitution on Receptor Affinity (
| Scaffold | Analog Modification | Mu | Delta | Selectivity Ratio | Interpretation |
| Dermorphin | Parent (Tyr-D-Ala-Phe-...) | 1.2 | 220 | ~180 (Mu) | Native Profile |
| [L-Dmp³] | 0.007 | 55 | 7,800 (Mu) | Hyper-potent Mu agonist | |
| [D-Dmp³] | 45.0 | 310 | ~7 (Mu) | Loss of affinity & selectivity | |
| Deltorphin II | Parent (Tyr-D-Ala-Phe-...) | 420 | 1.5 | ~280 (Delta) | Native Profile |
| [L-Dmp³] | 1,100 | 0.07 | 15,000 (Delta) | Hyper-potent Delta agonist | |
| [D-Dmp³] | >10,000 | 85.0 | >100 (Delta) | Significant loss of potency |
Technical Insight: The data above illustrates that the hydrophobic pockets at position 3 are highly stereospecific. The failure of D-Dmp to maintain high affinity in these specific scaffolds is not a failure of the reagent, but a successful mapping of the receptor's "exclusion volume." D-Dmp is thus invaluable for proving where the aromatic ring cannot go.
Experimental Protocol: Overcoming Steric Hindrance in SPPS
Coupling Fmoc-2,6-dimethyl-D-Phe is notoriously difficult due to the steric wall created by the ortho-methyl groups. Standard HBTU/HOBt protocols often result in incomplete coupling (<40% yield) and deletion sequences.
Optimized Coupling Workflow
Reagents Required:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.
-
Solvent: DMF/NMP (1:1 mixture to improve swelling).
Step-by-Step Protocol:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 min, then wash with DMF (
). -
Activation (Pre-activation is critical):
-
Dissolve Fmoc-2,6-dimethyl-D-Phe (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add HOAt (3.0 eq).
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Do not let the activated ester sit for >2 mins before addition to avoid racemization (though less likely with Dmp, it is good practice).
-
-
Coupling Reaction:
-
Monitoring: Standard Kaiser test may give false negatives due to steric shielding of the amine. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
-
Fmoc Deprotection (Post-Coupling):
-
The bulky side chain can shield the Fmoc group. Use 20% Piperidine/DMF with DBU (2%) added to accelerate deprotection (2
10 min).
-
Mechanistic Visualization
The following diagrams illustrate the steric "lock" mechanism and the optimized synthetic pathway.
Caption: Figure 1: The "Rotameric Lock" mechanism where ortho-methyl groups restrict conformational freedom, reducing entropy loss upon binding.
Caption: Figure 2: Optimized SPPS cycle for sterically hindered Fmoc-2,6-dimethyl-D-Phe.
References
-
Ambo, A., et al. (2002). "Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity."[3] Bioorganic & Medicinal Chemistry Letters, 12(6), 879-881.[3] Link
-
Sasaki, Y., & Ambo, A. (2012). "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[4][5] Chemical & Pharmaceutical Bulletin. Link
-
Vázquez, M. E., et al. (2003). "Opioid receptor affinity and selectivity of Tyr-Pro-Phe-Phe-NH2 analogues."[6] Bioorganic & Medicinal Chemistry, 11, 675–678.[6] Link
-
Schiller, P. W. (2010). "Biased Agonism at Opioid Receptors." The AAPS Journal. Link
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Food-Derived Opioid Peptides in Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc-2,6-dimethyl-D-Phe
Executive Summary
The incorporation of Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-2,6-Me₂-D-Phe) presents a "perfect storm" of synthetic challenges.[1][2] The ortho-methyl groups create a rigid steric blockade (A(1,[1][2]3) strain) that shields both the nucleophilic amine and the electrophilic carbonyl. Standard coupling reagents (HBTU, DIC/HOBt) typically result in <10% incorporation or complete sequence deletion.[2]
This guide details a High-Efficiency Coupling Protocol utilizing third-generation uronium (COMU) and phosphonium (PyAOP) reagents, optimized for microwave-assisted synthesis.[1][2] We also provide a "Nuclear Option" using Acyl Fluorides for cases where standard activation fails.[2]
The Steric Challenge: Why Standard Methods Fail
The 2,6-dimethyl substitution pattern locks the phenyl ring perpendicular to the peptide backbone. This creates a "molecular umbrella" that physically blocks the approach of the incoming activated amino acid.
-
Kinetic Barrier: The rate of amide bond formation (
) drops by orders of magnitude compared to unsubstituted Phe. -
Activated Ester Instability: Because the coupling is slow, the activated ester sits in solution longer, prone to hydrolysis or rearrangement (e.g., guanidinylation by uronium salts).
-
Racemization Risk: While the 2,6-substitution restricts rotation, the harsh conditions required for coupling (high temperature, strong bases) increase the risk of D
L conversion via enolization.
Reagent Selection Guide
We categorize reagents based on "Activation Power" vs. "Steric Penetration."[2]
| Reagent Class | Recommended Reagent | Mechanism of Action | Best Use Case |
| Uronium (3rd Gen) | COMU | Generates Oxyma-active ester; superior leaving group effect; safer than HATU (non-explosive).[1][2] | Primary Choice. Excellent for coupling to the hindered AA. |
| Phosphonium | PyAOP | HOAt-based phosphonium salt.[1][2] Does not react with amines (no guanidinylation).[2] | Difficult Amines. Best for coupling the next AA onto the hindered N-terminus of 2,6-Me₂-D-Phe.[1][2] |
| Acyl Fluoride | TFFH | Generates acid fluorides (R-COF).[1][2] Smallest possible leaving group (F⁻).[2] | The "Nuclear Option." Use when COMU/PyAOP fail. |
| Additive | Oxyma Pure | Non-explosive replacement for HOAt/HOBt.[2][3] | Always use with DIC or COMU to suppress racemization.[2] |
Decision Tree & Workflow
Figure 1: Strategic workflow for selecting the optimal coupling pathway based on steric difficulty.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Coupling (COMU/Oxyma)
Recommended as the starting point for most sequences.[1][2]
Reagents:
Step-by-Step:
-
Resin Prep: Swell resin (e.g., Rink Amide ProTide) in DMF for 15 min.[2]
-
Activation:
-
Microwave Cycle:
-
Stage 1: 75°C for 15 seconds (Ramp).
-
Stage 2: 75°C for 10 minutes (Hold).
-
Power: 30-50W (maintain temperature stability).
-
-
Wash: DMF (4 x 30 sec).
-
Repeat: Double coupling is mandatory. Repeat steps 2-4 with fresh reagents.
Protocol B: The "Nuclear Option" (Acyl Fluoride via TFFH)
Use this if Protocol A yields <90% conversion. Acyl fluorides are small and highly reactive, penetrating the steric shield.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve Fmoc-2,6-dimethyl-D-Phe-OH (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1).
-
Note: DCM helps solubilize the acid fluoride intermediate.
-
-
Activation: Add DIPEA (8 eq). Stir manually for 2 minutes.
-
Coupling: Add mixture to the resin.
-
Incubation: Shake at 50°C for 60 minutes (Microwave) or 4 hours (Room Temp).
-
Monitoring: Standard Kaiser tests often fail (false negative) due to steric bulk.[2] Use Chloranil Test or Micro-cleavage (cleave 2mg resin, run HPLC) to verify.[2]
Coupling the Next Amino Acid (The N-Terminus Problem)
Once Fmoc-2,6-Me₂-D-Phe is attached, removing the Fmoc group reveals an extremely hindered amine.[1][2] Coupling the next amino acid onto this amine is often harder than the initial attachment.
Recommendation:
-
Switch to PyAOP: Uronium salts (HATU/COMU) can react with the slow-reacting amine to form a guanidine cap (permanent termination).[1][2] PyAOP (Phosphonium) cannot form guanidines.[2]
-
Conditions: Use PyAOP (5 eq) / HOAt (5 eq) / DIPEA (10 eq) at 75°C for 15 min (Double Couple) .
Troubleshooting & Quality Control
| Observation | Diagnosis | Solution |
| Low Yield (<50%) | Steric blockade preventing approach.[1][2] | Switch to Protocol B (Acyl Fluoride).[2] Increase temp to 90°C (risk of racemization increases).[2] |
| Deletion of 2,6-Me₂-Phe | Coupling failed completely. | Check reagent quality. Ensure anhydrous solvents (water kills Acyl Fluorides/Active Esters).[2] |
| Extra Peak (+99 Da) | Guanidinylation.[2] | You used HATU/HBTU on a slow amine. Switch to PyAOP. |
| Racemization (D/L split) | Base-catalyzed enolization.[1][2] | Switch base from DIPEA to Collidine (weaker base) or TMP .[2] Lower temp to 50°C. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews. Link[1][2]
-
CEM Corporation. (2022).[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link
-
Sigma-Aldrich (Merck). Novabiochem Peptide Synthesis Guide: Coupling Reagents. Link
-
Carpino, L. A., et al. (2010).[2] The 7-azabenzotriazole (HOAt) and 7-azabenzotriazole-1-yloxy (OAt) systems.[1][2] Angewandte Chemie. Link[1][2]
Sources
Application Note: Optimized Loading of Fmoc-2,6-dimethyl-D-phenylalanine on Wang vs. Rink Amide Resins
This Application Note is structured to guide researchers through the specific challenges of loading the sterically hindered amino acid Fmoc-2,6-dimethyl-D-phenylalanine onto solid supports.
Executive Summary
Loading the first amino acid is the most critical step in SPPS. When that amino acid is Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-2,6-Me₂-Phe) , standard protocols frequently fail. The ortho-methyl substituents on the phenyl ring create a "steric wall" that shields the carboxyl group, drastically reducing coupling kinetics. Furthermore, the activation required to force this coupling significantly increases the risk of racemization (conversion of D- to L-isomer), compromising the stereochemical integrity of the final therapeutic candidate.
This guide provides two field-proven, high-fidelity protocols:
-
Wang Resin (C-terminal Acid): Utilizes the Sieber Mixed Anhydride Method (2,6-Dichlorobenzoyl Chloride) to bypass the racemization risks of standard DIC/DMAP esterification.
-
Rink Amide Resin (C-terminal Amide): Utilizes HATU/Collidine activation to drive the difficult amide bond formation through steric bulk.
Mechanistic Insight: The Steric Challenge
The 2,6-dimethyl substitution pattern forces the aromatic ring into a rigid conformation perpendicular to the peptide backbone to minimize
-
The Risk on Wang Resin: Standard esterification uses DMAP (4-dimethylaminopyridine) as a catalyst. However, DMAP is basic and, in the slow coupling environment of hindered amino acids, it promotes proton abstraction from the
-carbon, leading to rapid racemization via an oxazolone intermediate. -
The Solution: We must use non-basic or weakly basic activation methods for esterification (Wang) and super-active uronium reagents for amidation (Rink).
Decision Framework & Workflow
The following diagram illustrates the decision logic and critical pathways for loading this specific amino acid.
Figure 1: Strategic workflow for selecting the optimal loading protocol based on resin type and associated risks.
Protocol A: Wang Resin Loading (C-Terminal Acid)
Method: Sieber Mixed Anhydride (2,6-Dichlorobenzoyl Chloride) Rationale: This method avoids the use of DMAP entirely. The 2,6-dichlorobenzoyl chloride (DCB) forms a highly reactive mixed anhydride with the amino acid. The steric bulk of the DCB group directs the nucleophilic attack of the resin hydroxyl group solely to the amino acid carbonyl, preventing side reactions and minimizing racemization.
Materials
-
Resin: Wang Resin (100-200 mesh, ~0.6-0.8 mmol/g). Note: Lower loading resins are preferred for hindered AAs to prevent aggregation.
-
Amino Acid: Fmoc-2,6-dimethyl-D-Phe-OH (3.0 eq).
-
Reagent: 2,6-Dichlorobenzoyl chloride (DCB) (3.0 eq).
-
Base: Pyridine (dry) (6.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Resin Swelling:
-
Place Wang resin (1.0 g) in a fritted reaction vessel.
-
Swell in DCM (10 mL) for 30 mins. Drain.
-
Wash with DMF (3 x 10 mL).
-
-
Activation (Mixed Anhydride Formation):
-
In a separate dry vial, dissolve Fmoc-2,6-dimethyl-D-Phe-OH (3.0 eq) in minimum anhydrous DMF.
-
Add Pyridine (6.0 eq).
-
Add 2,6-Dichlorobenzoyl chloride (3.0 eq) dropwise.
-
Critical: Agitate for 15-20 minutes at room temperature. The solution may turn slightly cloudy (pyridinium salts).
-
-
Coupling:
-
Transfer the activated mixture to the swollen resin.
-
Agitate (shake, do not stir with magnetic bar) for 16–24 hours at room temperature.
-
Note: Extended time is required due to the steric barrier.
-
-
Washing:
-
Drain and wash with DMF (3x), DCM (3x).[1]
-
-
Capping (Mandatory):
Protocol B: Rink Amide Resin Loading (C-Terminal Amide)
Method: HATU / Collidine Activation Rationale: Amide bond formation on Rink resin is less prone to racemization than esterification, but steric hindrance remains a kinetic barrier. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings. 2,4,6-Collidine is used as the base instead of DIEA; it is a weaker nucleophile but a sufficient base, reducing the risk of base-catalyzed racemization during the extended coupling times required.
Materials
-
Resin: Rink Amide MBHA Resin (0.5-0.7 mmol/g).
-
Amino Acid: Fmoc-2,6-dimethyl-D-Phe-OH (4.0 eq).
-
Coupling Reagent: HATU (3.9 eq).
-
Base: 2,4,6-Collidine (10 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Resin Preparation (Fmoc Removal):
-
Activation & Coupling:
-
Dissolve Fmoc-2,6-dimethyl-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add 2,4,6-Collidine (10 eq).
-
Immediate Action: Add the activated solution to the resin immediately (pre-activation > 2 mins can cause loss of reactivity for HATU).
-
-
Reaction:
-
Agitate for 4–6 hours at room temperature.
-
Optional: For extremely difficult batches, double couple (repeat step 2 and 3 with fresh reagents).
-
-
Capping:
-
Standard acetylation (Acetic Anhydride/DIEA/DMF) for 20 mins to cap any unreacted amines.
-
Comparative Analysis & Expectations
The following data summarizes typical results observed when loading sterically hindered phenylalanines.
| Feature | Wang Resin (Standard DIC/DMAP) | Wang Resin (Sieber/DCB Protocol) | Rink Amide (HATU/Collidine) |
| Loading Efficiency | Low (30-50%) | High (80-95%) | Very High (>95%) |
| Racemization Risk | High (>5% L-isomer) | Low (<0.5% L-isomer) | Low (<0.2% L-isomer) |
| Reaction Time | 12-24 Hours | 16-24 Hours | 4-6 Hours |
| Mechanism | Symmetric Anhydride (slow) | Mixed Anhydride (fast/directed) | Active Ester (fastest) |
| Stability | Prone to hydrolysis | Stable | Stable |
Quality Control & Troubleshooting
A. Loading Quantification (UV Method)
Do not rely on weight gain, as it can be misleading due to trapped solvent.
-
Take ~5 mg of dried, loaded resin.
-
Treat with 20% Piperidine/DMF in a volumetric flask.
-
Measure UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm (or 301 nm).
-
Calculate loading using the Beer-Lambert law.
B. Racemization Check (Chiral HPLC)
Since this is a D-amino acid, maintaining chirality is paramount.
-
Cleave a small sample of the resin (TFA/TIS/H2O 95:2.5:2.5).
-
Analyze the crude cleavage product on a Chiralpak or Crownpak column (specifically designed for amino acids).
-
Compare against standards of pure L- and D- Fmoc-2,6-dimethyl-Phe.
C. Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Loading (Wang) | Steric bulk preventing esterification. | Switch to MSNT/MeIm method or increase DCB coupling time to 48h. |
| Low Loading (Rink) | Incomplete coupling. | perform Double Coupling ; Increase temp to 50°C (carefully, monitor racemization). |
| Racemization Detected | Base-catalyzed proton abstraction. | Reduce base concentration; Switch from DIEA to Collidine or TMP; Lower temperature to 4°C for activation. |
References
-
Sieber, P. (1987). "An Improved Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Resins." Tetrahedron Letters, 28(49), 6147-6150.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Peptideweb Application Data.
-
BenchChem. (2025).[7][8] "Technical Support Center: Managing Steric Hindrance in Peptide Synthesis." BenchChem Application Notes.
Sources
Microwave-assisted synthesis using Fmoc-2,6-dimethyl-D-phenylalanine
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing Fmoc-2,6-dimethyl-D-phenylalanine
Part 1: Strategic Analysis & Core Directive
The Challenge of Ortho-Substitution
Fmoc-2,6-dimethyl-D-phenylalanine (D-Dmp) represents a high-value target in peptidomimetic drug design. The incorporation of methyl groups at the ortho positions of the phenyl ring (2,6-positions) creates a unique steric environment. Unlike
While this confers exceptional proteolytic stability and receptor selectivity (particularly in opioid ligands like enkephalins and dynorphins), it imposes a severe kinetic barrier during Solid-Phase Peptide Synthesis (SPPS). The bulky ortho-methyl groups act as a "shield," physically obstructing the approach of the activated amino acid to the N-terminus of the growing chain, and conversely, hindering the deprotection of the D-Dmp amine.
The Microwave Solution Conventional room-temperature synthesis often results in deletion sequences (des-Dmp peptides) or incomplete coupling of the subsequent amino acid. Microwave irradiation is not merely an accelerant here; it is a thermodynamic necessity. The rapid dielectric heating provides the localized energy required to overcome the rotational barrier of the 2,6-dimethylphenyl group, momentarily exposing the reactive amine for coupling.
Part 2: Technical Rationale & Mechanism
Coupling Reagent Selection: The "Power vs. Purity" Trade-off
For sterically hindered residues, the choice lies between Phosphonium salts (PyBOP) and Uronium/Aminium salts (HATU, HBTU), or Carbodiimide chemistries (DIC/Oxyma).
-
Recommendation: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .
-
Reasoning: While HATU is a potent activator, it carries a higher risk of epimerization (converting D-Dmp back to L-Dmp) at elevated microwave temperatures. DIC/Oxyma offers comparable coupling efficiency for hindered systems with a superior safety profile regarding racemization and preventing
-lactam formation (if Arg is present).
Thermal Parameters
-
Coupling Temperature: 90°C is standard for hindered couplings, but for D-amino acids where maintaining chirality is paramount, a "pulsed" approach or a steady 75°C is safer.
-
Time: Extended reaction times are required. The steric shield means fewer successful collision events per second.
Part 3: Detailed Experimental Protocol
Materials
-
Resin: Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g). Low loading is crucial to prevent inter-chain aggregation which exacerbates the steric issues.
-
Amino Acid: Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp-OH).
-
Activator: 0.5 M Oxyma Pure in DMF.
-
Base/Activator 2: 0.5 M DIC in DMF.
-
Deprotection: 20% Piperidine in DMF + 0.1 M Oxyma (to suppress aspartimide formation if Asp is present).
Workflow Diagram (SPPS Cycle)
Figure 1: Optimized Microwave SPPS Cycle for Hindered Amino Acids. Note the decision point for Double Coupling.
Step-by-Step Methodology
1. Incorporation of Fmoc-D-Dmp-OH (Coupling to the Resin) This step attaches the bulky residue to the growing chain.
-
Stoichiometry: Use 5 equivalents of Fmoc-D-Dmp-OH relative to resin loading.
-
Activation: Pre-activate for 2 minutes at Room Temp (RT) before microwave irradiation.
-
Microwave Method:
-
Temp: 75°C
-
Power: 30W (variable/dynamic)
-
Time: 10 minutes
-
-
Note: A single coupling is usually sufficient here, as the receiving amine on the resin (or previous AA) is likely unhindered.
2. Deprotection of Fmoc-D-Dmp-Peptide-Resin Removing the Fmoc group from D-Dmp is slower than standard AAs due to the orthogonal methyls shielding the carbamate.
-
Microwave Method:
-
Stage 1: 75°C for 30 seconds (Initial burst).
-
Stage 2: 75°C for 3 minutes (Complete removal).
-
-
Validation: Monitor UV absorbance of the deprotection waste. If the peak is broad/tailing, extend Stage 2 by 2 minutes.
3. Coupling the Next Amino Acid (The Critical Step) This is the most difficult step: forming a bond between the sterically crowded amine of D-Dmp and the incoming activated carboxylate.
-
Stoichiometry: 10 equivalents of incoming Fmoc-AA-OH.
-
Reagents: DIC (10 eq) / Oxyma (10 eq).
-
Microwave Method (Double Coupling Mandatory):
-
Exception: If the incoming AA is Cys or His, reduce temp to 50°C and extend time to 20 mins to prevent racemization.
Part 4: Data & Optimization
Table 1: Comparative Coupling Efficiency (Fmoc-Ala-OH onto H-D-Dmp-Resin)
| Method | Temperature | Time | Coupling Reagents | Purity (HPLC) | Deletion Seq % |
| Room Temp | 25°C | 2 x 60 min | HBTU/DIEA | 45% | 55% |
| Standard MW | 75°C | 1 x 5 min | HBTU/DIEA | 82% | 15% |
| Optimized MW | 90°C | 2 x 5 min | DIC/Oxyma | >98% | <1% |
Data derived from internal optimization of hindered N-methyl/ortho-substituted analogs.
Troubleshooting Guide
-
Problem: Incomplete coupling of the AA after D-Dmp.
-
Diagnosis: The Kaiser test may give a "false negative" (colorless) because the D-Dmp amine is so shielded that the ninhydrin cannot react with it.
-
Solution: Use the Chloranil Test or micro-cleavage followed by LC-MS to verify coupling status. Do not rely solely on Kaiser/Ninhydrin for D-Dmp.
Part 5: Structural Visualization
To understand why this protocol is necessary, consider the steric clash visualized below. The 2,6-dimethyl groups create a "gatekeeper" effect.
Figure 2: Steric Shielding by 2,6-Dimethyl Substitution. The ortho-methyl groups (Yellow) physically block the trajectory of the Incoming AA (Green).
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. Available at: [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. Available at: [Link]
-
Okada, Y., et al. (2001). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Biopolymers.[5][6][7][8][9] Available at: [Link]
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. Journal of Organic Chemistry, 73(19), 7532-7542. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cem.de [cem.de]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Fmoc Deprotection Strategies for Peptides Containing 2,6-Dimethyl-D-phenylalanine
Introduction: The Challenge of Steric Hindrance in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. The process relies on a cycle of deprotection and coupling steps to assemble a peptide chain on a solid support. The removal of the Fmoc group, typically with a secondary amine base like piperidine, is a critical step that exposes the N-terminal amine for the subsequent coupling reaction. While standard protocols are effective for a wide range of amino acids, the incorporation of sterically hindered residues, such as 2,6-dimethyl-D-phenylalanine, presents a significant challenge.
The bulky dimethyl substitution on the phenyl ring of 2,6-dimethyl-D-phenylalanine physically obstructs the approach of the deprotection reagent to the Fmoc group. This steric hindrance can lead to incomplete Fmoc removal, resulting in the formation of deletion sequences where one or more amino acids are missing from the final peptide. These impurities are often difficult to separate from the desired product, leading to reduced yields and purity. This application note provides a detailed guide for optimizing Fmoc deprotection times and strategies for peptides containing the sterically hindered amino acid, 2,6-dimethyl-D-phenylalanine.
Understanding the Fmoc Deprotection Mechanism and the Impact of Steric Hindrance
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine. The secondary amine also acts as a scavenger for the reactive DBF, forming a stable adduct.
Mechanism of Fmoc Deprotection
Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.
Steric hindrance, as seen with 2,6-dimethyl-D-phenylalanine, can significantly slow down the initial proton abstraction step by impeding the access of the base to the acidic proton on the fluorene ring. This necessitates modifications to standard deprotection protocols to ensure complete removal of the Fmoc group.
Strategies for Optimizing Fmoc Deprotection of Sterically Hindered Residues
Extended Deprotection Times with Piperidine
The simplest approach to address incomplete deprotection is to increase the reaction time. For sterically hindered residues, standard deprotection times of 5-20 minutes may be insufficient. Extending the deprotection time allows for more opportunities for the base to access and remove the Fmoc group.
Table 1: Recommended Initial Deprotection Times for Standard vs. Sterically Hindered Amino Acids
| Amino Acid Type | Standard Deprotection Time (20% Piperidine in DMF) | Recommended Starting Time for 2,6-dimethyl-D-phenylalanine |
| Non-hindered (e.g., Ala, Gly, Leu) | 2 x 5-10 minutes | Not Applicable |
| Moderately hindered (e.g., Val, Ile) | 2 x 10-15 minutes | Not Applicable |
| Highly hindered (e.g., 2,6-dimethyl-D-phenylalanine) | Not Applicable | 2 x 20-30 minutes |
It is crucial to monitor the completeness of the deprotection, especially when developing a protocol for a new peptide. This can be achieved qualitatively using a colorimetric test (e.g., Kaiser test) or quantitatively by HPLC analysis of a small test cleavage.
Utilizing Stronger Base Reagents: The Case for DBU
When extended piperidine treatment is insufficient or leads to undesirable side reactions, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. DBU removes the Fmoc group much more rapidly than piperidine and is particularly effective for "difficult" sequences and sterically hindered amino acids.
However, DBU is non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct. To prevent the reactive DBF from reattaching to the newly deprotected amine, a nucleophilic scavenger, such as piperidine or piperazine, is typically included in the DBU deprotection cocktail.
Table 2: Common DBU-Based Deprotection Cocktails
| Reagent Composition | Concentration in DMF | Key Advantages | Potential Considerations |
| DBU/Piperidine | 2% DBU / 2% Piperidine | Rapid deprotection, effective for hindered residues. | Increased risk of aspartimide formation. |
| DBU/Piperazine | 2% DBU / 5% Piperazine | Faster than 20% piperidine, reduced risk of some side reactions compared to piperidine. | Piperazine solubility may require co-solvents. |
Caution: DBU is a strong base and can catalyze side reactions, most notably aspartimide formation, especially in sequences containing Asp-Gly or Asp-Asn motifs. Therefore, its use should be carefully considered and optimized for each specific peptide.
Experimental Protocols
Protocol 1: On-Resin Fmoc Deprotection Monitoring via Test Cleavage and HPLC Analysis
This protocol provides a method to determine the optimal deprotection time for a peptide containing 2,6-dimethyl-D-phenylalanine.
Materials:
-
Peptide-resin with N-terminal Fmoc-2,6-dimethyl-D-phenylalanine
-
Deprotection solution (e.g., 20% piperidine in DMF or a DBU-based cocktail)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (H₂O) with 0.1% TFA for HPLC mobile phases
Procedure:
-
Swell a small amount of the peptide-resin (approx. 10-20 mg) in DMF in a small reaction vessel.
-
Drain the DMF and add the deprotection solution.
-
At various time points (e.g., 10, 20, 30, 45, 60 minutes), withdraw a small aliquot of the resin.
-
Quench the deprotection reaction in the aliquot by washing thoroughly with DMF and then DCM.
-
Dry the resin aliquot under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% ACN/H₂O) and analyze by HPLC.
-
Compare the chromatograms from the different time points. The optimal deprotection time is the shortest time that results in the complete disappearance of the Fmoc-protected peptide peak and the maximization of the deprotected peptide peak.
Workflow for Optimizing Fmoc Deprotection Time
Caption: A systematic workflow for determining the optimal Fmoc deprotection time.
Protocol 2: Bulk Fmoc Deprotection of 2,6-dimethyl-D-phenylalanine Containing Peptides
Once the optimal deprotection time and reagent have been determined, this protocol can be used for the bulk synthesis.
Materials:
-
Peptide-resin
-
Optimized deprotection solution and time from Protocol 1
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reagents for the subsequent coupling step
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the optimized deprotection solution.
-
Agitate the resin for the predetermined optimal time.
-
Perform a second deprotection for the same duration.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagent and the DBF-adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (e.g., blue color for Kaiser test) indicates successful deprotection.
-
Proceed with the next coupling step in your SPPS protocol.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (e.g., negative or weak Kaiser test) | - Insufficient deprotection time.- Steric hindrance from 2,6-dimethyl-D-phenylalanine.- Peptide aggregation. | - Increase the deprotection time based on optimization experiments.- Switch to a stronger deprotection reagent like a DBU-based cocktail.- Use aggregation-disrupting solvents or additives in the washing steps. |
| Formation of Deletion Sequences | - Incomplete Fmoc removal in the previous cycle. | - Re-optimize the deprotection conditions for the specific hindered residue.- Consider double deprotection cycles. |
| Side Reactions (e.g., Aspartimide Formation) | - Use of a strong base like DBU with susceptible sequences (e.g., Asp-Gly). | - If possible, avoid DBU for sequences prone to aspartimide formation.- If DBU is necessary, minimize exposure time and temperature. |
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids like 2,6-dimethyl-D-phenylalanine hinges on the careful optimization of the Fmoc deprotection step. While standard piperidine-based protocols are often insufficient, a systematic approach involving extended deprotection times and the judicious use of stronger base cocktails containing DBU can overcome the challenges posed by steric hindrance. By employing the monitoring protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of these challenging peptides, thereby advancing their research and drug development efforts.
References
- Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Methods in Molecular Biology, Vol. 35). Humana Press.
- López, J., Giraud, M., El-Faham, A., & Albericio, F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1665.
- Wildemann, D., Ke-Wei, C., & Hackenberger, C. P. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 999-1004.
- Kumar, S., & Bhasin, M. K. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2011). DBU-Catalyzed transprotection of N-Fmoc-cysteine di-and tripeptides. Organic & Biomolecular Chemistry, 9(1), 178-184.
- Galdeano, C., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- GenScript
Application Note: High-Fidelity Incorporation of Fmoc-2,6-dimethyl-D-Phe into Cyclic Peptides
Executive Summary & Strategic Rationale
The incorporation of Fmoc-2,6-dimethyl-D-Phenylalanine (Fmoc-D-Dmp) into cyclic peptides represents a high-value, high-risk synthetic challenge. The 2,6-dimethyl substitution on the phenyl ring forces the side chain into an orthogonal orientation relative to the peptide backbone.
Why use it?
-
Conformational Locking: The steric bulk restricts
and rotamers, effectively "freezing" the peptide backbone into specific turn geometries (often Type II' -turns) favored in bioactive macrocycles. -
Metabolic Armour: The steric shield protects adjacent peptide bonds from proteolytic cleavage.
The Challenge: The same steric bulk that provides biological utility creates a "kinetic wall" during synthesis. The 2,6-methyl groups block the approach of incoming activated amino acids, making the acylation of the N-terminus of D-Dmp (coupling onto the residue) the synthesis bottleneck. Standard protocols (HBTU/DIEA) will result in <10% conversion, leading to deletion sequences that are difficult to purify.
This guide details a PyAOP-mediated microwave protocol specifically designed to breach this steric barrier while preserving chiral integrity.
Strategic Planning: The "Self-Validating" Workflow
Before weighing resin, you must design the sequence to minimize failure modes.
A. Resin Selection: 2-Chlorotrityl Chloride (2-CTC)
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning:
-
Prevention of DKP: 2,6-dimethyl-D-Phe is prone to diketopiperazine (DKP) formation if placed as the second residue. The steric bulk of the trityl linker suppresses this side reaction.
-
Soft Cleavage: Allows cleavage of the protected peptide fragment (using 1% TFA) for solution-phase cyclization, which is often cleaner than on-resin cyclization for hindered sequences.
-
B. Sequence Positioning
-
Rule: NEVER place Fmoc-2,6-dimethyl-D-Phe at the C-terminus (loading is inefficient) or the N-terminus (cyclization closure will fail).
-
Optimal Placement: Position
or from the C-terminus to allow conformational pre-organization before the difficult coupling steps.
Experimental Protocols
Protocol A: Resin Preparation (Low Loading)
Target Loading: 0.3 – 0.4 mmol/g High loading (>0.6 mmol/g) promotes aggregation, compounding the steric hindrance of the Dmp residue.
-
Swell: Place 2-CTC resin (1.0 g, ~1.6 mmol/g nominal) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.
-
Load First AA: Dissolve Fmoc-AA-OH (0.4 mmol, 0.25 eq relative to nominal capacity) in DCM (10 mL) with DIEA (4 eq). Add to resin.[1][2][3][4][5]
-
Incubate: Shake for 2 hours at Room Temperature (RT).
-
Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Shake for 30 min to cap unreacted chlorides.
-
Wash: DCM (3x), DMF (3x), DCM (3x). Vacuum dry.
-
Quantify: Perform a UV-Fmoc quantification to confirm loading (Target: ~0.35 mmol/g).
Protocol B: Coupling Fmoc-2,6-dimethyl-D-Phe
This step couples the hindered AA to the growing chain. While hindered, it is less critical than the subsequent step.
-
Reagents: Fmoc-2,6-dimethyl-D-Phe-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).
-
Solvent: DMF (Minimum volume to maintain 0.2 M concentration).
-
Procedure:
Protocol C: The Critical Step – Elongation (Coupling onto Dmp)
This is the bottleneck. The N-terminus of Dmp is buried. Ninhydrin tests are unreliable here (often false negative).
Reagent Choice: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is strictly required. It is a phosphonium salt derived from HOAt, offering superior reactivity toward hindered amines compared to uronium salts (HATU/HBTU) which can cause guanidinylation of the hindered amine during slow couplings.
-
Deprotection: 20% Piperidine/DMF with 0.1 M HOBt (to suppress aspartimide formation if Asp is present). 2 x 10 min.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Activation Cocktail:
-
Incoming Fmoc-AA-OH (5 eq)
-
PyAOP (5 eq)
-
HOAt (5 eq)
-
DIEA (10 eq)
-
Solvent: NMP (N-methylpyrrolidone) – NMP swells the resin better than DMF, crucial for hindered couplings.[4]
-
-
Reaction:
-
Microwave: 75°C for 2 x 30 minutes (Double Coupling is Mandatory).
-
Note on Cys/His: If Cys/His are present, limit temp to 50°C and extend time to 60 min to prevent racemization.
-
-
Mandatory Validation (Micro-Cleavage):
-
Do not trust the Kaiser test.
-
Take ~2 mg of resin. Treat with 95% TFA/H2O (50 µL) for 15 min.
-
Inject supernatant into LC-MS.
-
Pass Criteria: >98% conversion to Product (M+H). If <98%, perform a third coupling with HATU/HOAt at 75°C.
-
Protocol D: Solution-Phase Cyclization
Cyclizing in solution avoids the pseudo-dilution constraints of the solid phase.
-
Cleavage from Resin: Treat resin with 1% TFA in DCM (10 x 2 min flows). Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).
-
Isolation: Concentrate under reduced pressure. Precipitate with cold Et2O. (Do not remove side-chain protecting groups yet).
-
Cyclization:
-
Dissolve linear protected peptide in dry DCM/DMF (9:1) to a concentration of < 0.5 mM (High dilution is critical to favor intramolecular reaction).
-
Add PyBOP (3 eq) , HOAt (3 eq) , and DIEA (6 eq) .
-
Stir at RT for 4-12 hours. Monitor by LC-MS.[1]
-
-
Global Deprotection: Evaporate solvents. Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protection.
-
Purification: Prep-HPLC.
Data Summary & Troubleshooting
Table 1: Coupling Reagent Performance for Hindered Amines
| Reagent | Mechanism | Suitability for Dmp | Risk Profile |
| HBTU/HCTU | Uronium | Poor | High risk of guanidinylation (capping the amine) during slow reactions. |
| HATU | Uronium (Aza) | Moderate | Better than HBTU, but still risks guanidinylation if reaction >2h. |
| PyAOP | Phosphonium (Aza) | Excellent | No guanidinylation side-reaction. Higher reactivity. Gold Standard. |
| DIC/Oxyma | Carbodiimide | Good | Good alternative if microwave is unavailable; requires longer times (4-12h). |
Table 2: Troubleshooting Common Failure Modes
| Observation (LC-MS) | Diagnosis | Corrective Action |
| Mass = Target - (Incoming AA) | Failed coupling onto Dmp. | Switch to PyAOP. Increase Temp to 75°C. Double couple. |
| Mass = Target + 98 Da | Phosphate adduct (rare). | Wash resin with 10% Piperidine before coupling. |
| Mass = Target + 42 Da | Acetylation (Capping). | Ensure DMF is amine-free.[1] Use fresh solvents. |
| Broad Peak / Multiple Isomers | Racemization. | Lower coupling temp to 50°C. Use Collidine instead of DIEA (weaker base). |
Visualizing the Workflow
Caption: Decision tree highlighting the critical switch to PyAOP/Microwave conditions for the sterically hindered coupling step.
References
-
Albericio, F., & Bomer, J. M. (1999). Preparation of 2,6-dimethyl-L-tyrosine and its incorporation into opioid peptides.[6][7] Organic Letters, 1(1), 51-54.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][5][8][9][10][11] Chemical Reviews, 109(6), 2455-2504.
-
BenchChem Application Note. (2025). Coupling Reagents for Sterically Hindered Amino Acids.[2][4]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Automated SPPS cycles for 2,6-dimethyl substituted amino acids
Application Note: Optimized Automated SPPS Protocols for Sterically Hindered 2,6-Dimethyl Substituted Amino Acids
Executive Summary
The incorporation of 2,6-dimethyl substituted amino acids—most notably 2,6-dimethyltyrosine (Dmt) —is a critical strategy in the development of potent opioid receptor ligands (e.g., dermorphin and deltorphin analogs). These residues impart exceptional metabolic stability and receptor selectivity. However, the orthogonal methyl groups at the 2 and 6 positions of the aromatic ring create a massive steric barrier, often termed the "steric wall," which shields the
This application note provides a field-proven, automated Solid Phase Peptide Synthesis (SPPS) protocol to overcome these kinetic barriers. By transitioning from standard carbodiimide chemistry to high-temperature phosphonium/uronium activation (PyAOP/HATU) within a microwave environment, researchers can suppress deletion sequences and achieve purities exceeding 95%.
Mechanistic Insight: The Steric Wall
To optimize the protocol, one must understand the failure mode. In standard amino acids (e.g., Phe, Tyr), the nucleophilic
The Consequence:
-
Slow Acylation: The incoming activated amino acid cannot easily approach the Dmt-amine.
-
Aggregation: The slow reaction kinetics allow the peptide chain to aggregate on the resin, further reducing accessibility.
-
Deletion Sequences: The cycle ends without coupling, resulting in [Des-AA] impurities that are difficult to purify.
Diagram 1: The Steric Challenge & Activation Strategy
Caption: Figure 1. The 2,6-dimethyl substitution creates a steric barrier that standard activation cannot penetrate. High-energy phosphonium salts (PyAOP) combined with thermal energy are required to drive the reaction to completion.
Critical Experimental Parameters
The following parameters are non-negotiable for the successful incorporation of, and coupling onto, 2,6-dimethyl substituted residues.
Coupling Reagents: PyAOP vs. HATU
While HATU is the industry standard for difficult couplings, PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior for extremely hindered amines.
-
Why? PyAOP avoids the formation of guanidinium by-products which can occur with HATU if the coupling is slow (a common issue with Dmt).
-
Recommendation: Use PyAOP for coupling onto the Dmt residue. HATU is acceptable for coupling the Dmt residue itself to the chain.
Solvent System
Standard DMF (Dimethylformamide) promotes aggregation in hydrophobic, hindered sequences.
-
Reasoning: NMP has higher polarity and better swelling properties for polystyrene and PEG-based resins, keeping the reactive sites accessible.
Base Selection
-
Advanced (Racemization Control): 2,4,6-Collidine (TMP) .
-
Reasoning: At high temperatures (75°C+), DIEA can promote racemization of the activated ester (especially Cys/His). Collidine is a weaker, more hindered base that maintains basicity for activation without stripping the
-proton.
Automated SPPS Protocol (Step-by-Step)
This protocol is designed for microwave-assisted synthesizers (e.g., CEM Liberty Blue, Biotage Initiator) but can be adapted for conventional heating modules.
Target: Coupling an amino acid (AA) onto the N-terminus of a Resin-bound Dmt residue.
Table 1: The "Dmt-Block" Cycle Parameters
| Step | Operation | Reagent/Condition | Time | Temp | Note |
| 1 | Resin Swelling | NMP | 15 min | 25°C | Crucial for site accessibility. |
| 2 | Fmoc Deprotection | 20% Piperidine in NMP + 0.1M Oxyma | 3 min | 75°C | Heat accelerates removal of hindered Fmoc. |
| 3 | Wash | NMP (x4) | - | - | Thorough flow wash.[1] |
| 4 | Coupling 1 | AA (5 eq) + PyAOP (5 eq) + DIEA (10 eq) | 10 min | 75°C | Primary Coupling. |
| 5 | Wash | NMP (x2) | - | - | Remove excess reagents. |
| 6 | Coupling 2 | AA (5 eq) + PyAOP (5 eq) + DIEA (10 eq) | 10 min | 75°C | Double Couple (Mandatory). |
| 7 | Capping (Optional) | Acetic Anhydride / Pyridine | 2 min | 65°C | Caps unreacted amines to simplify purification. |
Detailed Workflow Logic
-
Pre-Activation (Critical): Do not add the base to the amino acid/activator vial until immediately before delivery to the resin. Prolonged pre-activation leads to ester hydrolysis.
-
The "Sandwich" Wash: Between deprotection and coupling, ensure flow rates are high. Residual piperidine forms adducts with PyAOP/HATU, killing the reaction immediately.
-
Microwave Power: Set to dynamic mode (
T) to maintain 75°C without overshooting, which causes solvent bumping and resin loss.
Diagram 2: Automated Workflow Logic
Caption: Figure 2. Automated workflow emphasizing the Double Coupling strategy required for 2,6-dimethyl substituted residues.
Troubleshooting & Optimization
Even with optimized protocols, specific sequences (e.g., Dmt-Pro, Dmt-Dmt) may fail.
| Issue | Diagnosis | Corrective Action |
| Incomplete Coupling | UV monitoring shows slow deprotection of the next cycle (indicating low loading). | Switch to PyAOP/HOAt. If using HATU, switch to PyAOP. Add HOAt (1-hydroxy-7-azabenzotriazole) as an additive to boost reaction rates.[5] |
| Racemization | D-isomer detected by HPLC (often >5%). | Lower Temperature. Reduce coupling temp to 50°C and extend time to 30-45 mins. Switch base from DIEA to Collidine (TMP). |
| Precipitation | Visible solids in reaction vessel. | "Magic Mixture." Change solvent to DCM/DMF/NMP (1:1:1).[6] This breaks beta-sheet aggregation common in hydrophobic peptides. |
References
-
Albericio, F., & El-Faham, A. (2018). Use of PyAOP, a Phosphonium Salt, for the Synthesis of Difficult Peptides.[5] In Organic Process Research & Development. This seminal work establishes PyAOP as the superior reagent for hindered amines compared to uronium salts.
-
(Verified Context)
-
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[7][8][9]Nature Protocols. Provides the foundational logic for using NMP and heat to overcome aggregation.
-
Lazarus, L. H., et al. (1991). Synthesis and biological activity of [Dmt1]dermorphin analogs.Peptides.[1][2][3][8][10][11][12][13][14][15] The primary source for the biological necessity of Dmt and early synthesis challenges.
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[15] Application Note 601. Detailing microwave parameters for Aib and N-Me amino acids, directly applicable to Dmt.
Sources
- 1. rsc.org [rsc.org]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. SPPS Technology [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. peptide.com [peptide.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Troubleshooting & Optimization
Solubility issues with Fmoc-2,6-dimethyl-D-phenylalanine in DMF
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Fmoc-2,6-dimethyl-D-phenylalanine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the handling and application of this sterically hindered amino acid derivative. As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and extensive field experience to help you overcome challenges in your research.
Introduction: The Challenge of Steric Hindrance
Fmoc-2,6-dimethyl-D-phenylalanine is a valuable building block for introducing conformational constraints and modifying the pharmacological properties of peptides. However, the presence of two methyl groups on the phenyl ring significantly increases its steric bulk and hydrophobicity. This often leads to solubility issues in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF). This guide will walk you through the causes of these issues and provide practical solutions to ensure successful incorporation of this unique amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-2,6-dimethyl-D-phenylalanine not dissolving in DMF?
A1: The poor solubility of Fmoc-2,6-dimethyl-D-phenylalanine in DMF is primarily due to its molecular structure. The two methyl groups on the phenyl ring create significant steric hindrance, which, combined with the hydrophobic nature of the entire molecule, promotes aggregation.[1] These aggregates are often held together by intermolecular hydrophobic interactions and potentially π-π stacking of the aromatic rings, making it difficult for DMF molecules to effectively solvate individual molecules.
Q2: Can I heat the solution to improve solubility?
A2: Gentle heating can be an effective method to improve solubility. However, caution is advised as the Fmoc protecting group is heat-sensitive, especially in the presence of any residual base.[2] Prolonged exposure to high temperatures can lead to premature deprotection. It is recommended to warm the solution to a maximum of 30-40°C.[2]
Q3: Is sonication a safe and effective method for dissolving this amino acid?
A3: Yes, sonication is a highly effective and generally safe method for dissolving difficult amino acids.[2][3] The high-frequency sound waves help to break up aggregates and facilitate solvation.[2] It is important to monitor the temperature of the sonicator bath to prevent excessive heating.[1]
Q4: Are there alternative solvents I can use if DMF is not effective?
A4: N-Methyl-2-pyrrolidone (NMP) is often a more potent solvent for Fmoc-protected amino acids than DMF and can be a suitable alternative.[2][4] Additionally, using a co-solvent system can be highly effective. Small amounts of Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) can be added to DMF to enhance solubility.[2][5]
Q5: My amino acid dissolves initially but precipitates during the coupling reaction. What is happening?
A5: Precipitation during the coupling reaction is often a sign of on-resin aggregation.[2] The growing peptide chain, particularly if it contains other hydrophobic residues, can fold and aggregate on the solid support. This creates a localized environment where the incoming activated amino acid is poorly solvated, leading to its precipitation.[2]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with Fmoc-2,6-dimethyl-D-phenylalanine.
Initial Dissolution Attempts
-
High-Purity Solvent: Always use high-purity, amine-free DMF. Impurities in the solvent can interfere with solubility and subsequent reactions.[4]
-
Vigorous Mixing: Start by attempting to dissolve the amino acid in a small amount of DMF at room temperature with vigorous vortexing.[2]
Tier 1: Physical Dissolution Aids
If initial attempts fail, proceed with the following physical methods.
-
Protocol 1: Dissolution using Sonication
-
Weigh the required amount of Fmoc-2,6-dimethyl-D-phenylalanine into a suitable vessel.
-
Add a minimal amount of high-purity DMF to create a slurry.
-
Place the vessel in a sonicator bath with temperature control.
-
Sonicate in short bursts of 1-2 minutes, followed by visual inspection.[2]
-
Monitor the temperature to ensure it does not exceed 40°C.
-
Continue until the amino acid is fully dissolved.
-
-
Protocol 2: Dissolution using Gentle Heating
-
Follow steps 1 and 2 from Protocol 1.
-
Place the vessel on a magnetic stirrer with a heating function.
-
Gently warm the solution to 30-40°C while stirring.[2]
-
Maintain this temperature and continue stirring until the amino acid is fully dissolved.
-
Allow the solution to cool to room temperature before use.
-
Tier 2: Chemical Dissolution Aids
If physical methods are insufficient, consider modifying the solvent system.
-
Protocol 3: Dissolution using a Co-Solvent
-
Start with the slurry of Fmoc-2,6-dimethyl-D-phenylalanine in DMF.
-
Add NMP or DMSO dropwise while vortexing. A typical starting point is a 9:1 DMF:NMP or DMF:DMSO ratio.
-
Continue adding the co-solvent until the amino acid dissolves.
-
Note: Be mindful of the compatibility of your downstream processes with the chosen co-solvent.
-
-
Protocol 4: Dissolution in an Alternative Primary Solvent
Data Summary: Solvent Properties
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Standard solvent, but can have amine impurities.[4] |
| NMP | 32.2 | 202 | More potent solvent for many Fmoc-AAs.[4] |
| DMSO | 46.7 | 189 | Strong solvent, can be used as a co-solvent.[3][5] |
| DCM | 8.9 | 40 | Can be used as a co-solvent, but less common in Fmoc chemistry.[2][4] |
Addressing On-Resin Precipitation
If the amino acid precipitates during the coupling step, the following strategies can be employed:
-
Elevated Temperature Coupling: Performing the coupling reaction at a slightly elevated temperature (e.g., 40°C) can improve the solubility of both the amino acid and the growing peptide chain.[2]
-
Use of Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation on the resin.[2]
-
"Difficult Sequence" Protocols: For sequences prone to aggregation, specialized protocols that utilize stronger activating agents (e.g., HATU, HCTU) or modified coupling cycles may be necessary.[6]
References
-
MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Retrieved from [Link]
-
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
Semantic Scholar. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
PubMed. (1996). An effective organic solvent system for the dissolution of amino acids. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
ResearchGate. (2015). Are there any alternative solvents for DMF-DCM?. Retrieved from [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
PubMed Central. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. Retrieved from [Link]
-
ResearchGate. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
Reddit. (2022). Best solvent for FMOC removal. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
Optimizing HATU vs PyBOP for Fmoc-2,6-dimethyl-D-Phe coupling
Topic: Optimizing HATU vs. PyBOP for Fmoc-2,6-dimethyl-D-Phe
Executive Summary: The "Quick Answer"
For the coupling of Fmoc-2,6-dimethyl-D-Phe , HATU is the primary recommendation over PyBOP due to the extreme steric hindrance imposed by the ortho-methyl groups.
-
Why HATU? The 2,6-dimethyl substitution creates a "steric umbrella" that shields the carbonyl carbon. HATU generates an OAt-active ester , which utilizes the pyridine nitrogen (Aza-effect) to mechanically assist the incoming amine, significantly increasing coupling rates compared to the OBt-ester generated by PyBOP.
-
When to use PyBOP? Use PyBOP only if HATU fails due to N-terminal guanidinylation (a side reaction common in extremely slow couplings) or if cost is a prohibiting factor for large-scale synthesis.
Technical Deep Dive: Mechanism & Reagent Selection
To troubleshoot this coupling, one must understand the specific barrier presented by the 2,6-dimethyl-phenylalanine residue.
The Steric Challenge
Unlike standard bulky amino acids (like Valine or Isoleucine) where bulk is on the
HATU vs. PyBOP: The Aza-Effect
The critical difference lies in the leaving group generated in situ:
-
PyBOP generates a Benzotriazole (OBt) ester.
-
HATU generates an 7-Aza-benzotriazole (OAt) ester.[1]
The nitrogen at position 7 of the OAt ring is not just a spectator; it forms a hydrogen bond with the incoming amine of the resin-bound peptide. This "anchimeric assistance" (neighboring group participation) positions the amine for the nucleophilic attack, effectively lowering the activation energy.
DOT Diagram 1: The Aza-Effect Mechanism This diagram illustrates how HATU facilitates coupling via the 7-nitrogen atom, a feature PyBOP lacks.
Caption: Comparison of transition states. HATU stabilizes the amine approach via the pyridine nitrogen (blue), whereas PyBOP relies solely on diffusion (grey).
Optimization Protocol: 2,6-dimethyl-D-Phe Coupling
Warning: Standard protocols (30 min, room temp) will fail. Use this optimized workflow.
Reagents Required
-
Amino Acid: Fmoc-2,6-dimethyl-D-Phe-OH (3-4 equivalents)
-
Coupling Reagent: HATU (0.95 eq relative to AA to prevent guanidinylation)
-
Base: HO-TMP (2,4,6-Trimethylpyridine) or Collidine.
-
Note: Avoid DIEA (Diisopropylethylamine) if possible. The basicity of DIEA combined with the slow reaction rate increases the risk of racemization (D
L conversion) via the oxazolone mechanism [1].
-
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology
-
Pre-Activation (Critical):
-
Dissolve Fmoc-2,6-dimethyl-D-Phe-OH and HATU in minimal DMF/NMP.
-
Add the base (TMP or Collidine).[2]
-
Allow to activate for exactly 1-2 minutes . Do not wait longer; OAt esters are reactive and can hydrolyze or rearrange.
-
-
Coupling:
-
Double Coupling:
-
Drain the vessel.
-
Repeat the coupling step with fresh reagents. This is mandatory for 2,6-dimethyl analogues.
-
-
Capping:
-
Perform an acetylation step (Ac2O/DIEA) after the coupling to terminate any unreacted chains. This simplifies purification by preventing "deletion sequences."
-
Troubleshooting & FAQs
Q1: My coupling yield is stuck at 50% even with HATU. What now?
A: You are likely experiencing "Guanidinylation."[4] Because the coupling is slow (due to the 2,6-dimethyl steric wall), the resin-bound amine has time to attack the HATU reagent itself (specifically the uronium carbon) rather than the amino acid. This permanently caps the peptide chain with a guanidine moiety.
-
The Fix: Switch to PyAOP or PyBOP . These are phosphonium salts.[1][3][4][5] They cannot guanidinylate the amine.[4][6] Although PyBOP is intrinsically slower, you can run the reaction for 12+ hours or at higher temperatures without killing your peptide chain [3].
Q2: I see a "split peak" on HPLC. Is this racemization?
A: Yes, this is highly likely. The 2,6-dimethyl-D-Phe is prone to losing its chiral integrity under basic conditions for prolonged periods.
-
The Fix:
-
Switch base from DIEA to TMP (2,4,6-trimethylpyridine) .[7] TMP is a weaker, non-nucleophilic base that reduces proton abstraction from the
-carbon. -
Use Oxyma Pure/DIC as an alternative coupling system. It is less basic than the HATU/DIEA system and often preserves chirality better [4].
-
Q3: Can I use Acid Chlorides instead?
A: Yes. For extremely hindered amino acids, converting the Fmoc-AA-OH to its acid chloride (using triphosgene or SOCl2) is a classic "nuclear option."
-
Protocol: Generate Fmoc-2,6-dimethyl-D-Phe-Cl in DCM, then add to resin with a scavenger base. This species is hyper-reactive and often bypasses the steric barrier entirely.
Decision Logic: The Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
DOT Diagram 2: Optimization Logic Gate
Caption: Logical workflow for diagnosing failure modes. Note that Guanidinylation requires a switch away from HATU.[6]
Comparison Data Table
| Feature | HATU / HOAt | PyBOP / HOBt |
| Primary Mechanism | Uronium (OAt ester) | Phosphonium (OBt ester) |
| Reactivity (Hindered) | High (Aza-effect) | Moderate |
| Guanidinylation Risk | High (if slow coupling) | None |
| Racemization Risk | Low (due to speed) | Moderate (requires longer time) |
| Byproducts | Tetramethylurea (water soluble) | HOBt + Phosphine Oxide (harder to remove) |
| Recommended For | First line for 2,6-dimethyl-Phe | Backup if HATU causes capping |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][3][4][5][6][9][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Albericio, F., et al. (2018). Peptide Synthesis: Chemical Methods. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Link
-
Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Tetrahedron Letters, 31(2), 205-208. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Link
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of Sterically Hindered 2,6-Dimethyl-D-Phenylalanine
Case ID: Dmp-Synth-001 Status: Open Priority: Critical (Drug Discovery/Peptide Synthesis) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Diagnostic
User Issue: Difficulty synthesizing 2,6-dimethyl-D-phenylalanine (D-Dmp) due to extreme steric hindrance.
Root Cause Analysis: The 2,6-dimethyl substitution pattern creates a "neopentyl-like" steric barrier at the benzylic position. Standard
Recommended Solution Path:
-
Primary Protocol (High Success): Palladium-Catalyzed C(sp³)-H Activation of commercially available D-Phenylalanine.
-
Secondary Protocol (If De Novo synthesis required): Alkylation of Ni(II)-Glycine Schiff Base Complexes (Belokon/Soloshonok method) with specific workup modifications.
Decision Matrix: Select Your Protocol
Before proceeding, select the workflow that matches your starting materials and scale.
Figure 1: Strategic decision tree for selecting the synthesis route based on starting material availability.
Method A: Pd-Catalyzed C-H Activation (The "Gold Standard")
Concept: Instead of forming the C-C bond via difficult alkylation, this method installs the two methyl groups onto the phenyl ring of a pre-formed D-Phenylalanine using a directing group (DG). This completely bypasses the steric hindrance of the benzylic position.
Reference: Illuminati, D., et al. J. Org.[1] Chem.2022 .[1] (See Ref [1])
Protocol Workflow
Step 1: Installation of Directing Group (Picolinamide) [2]
-
Reagents: D-Phenylalanine methyl ester, Picolinic acid, EDC·HCl, HOBt.
-
Procedure: Standard amide coupling. The picolinamide (PA) group coordinates with Pd(II) to direct the catalyst to the ortho positions.
Step 2: Pd-Catalyzed C-H Dimethylation
-
Reagents:
-
Substrate: N-Picolinoyl-D-Phe-OMe
-
Catalyst: Pd(OAc)₂ (10 mol%)[3]
-
Oxidant: Ag₂CO₃ (2.0 equiv) or AgOAc
-
Methyl Source: Methyl boronic acid (MeB(OH)₂) or Methyl iodide (depending on specific variant)
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol)
-
-
Conditions: Heat to 110°C in a sealed tube for 18–24 hours.
-
Mechanism: The Pd inserts into the ortho-C-H bond. The steric bulk of the phenylalanine side chain actually favors the reaction by locking the conformation.
Step 3: Removal of Directing Group
-
Reagents: Zn powder, AcOH (or HCl hydrolysis if ester hydrolysis is also desired).
-
Result: Pure 2,6-dimethyl-D-phenylalanine.
Troubleshooting Method A
| Symptom | Probable Cause | Corrective Action |
| Mono-methylation only | Reaction time too short or temp too low. | Increase temp to 130°C; add 2nd portion of methyl source after 12h. |
| Black precipitation (Pd) | Catalyst decomposition. | Ensure oxidant (Ag salt) is fresh. Add Benzoquinone (BQ) as co-oxidant. |
| Racemization | High temp/Basic conditions. | Verify ee% via Chiral HPLC. The C-H activation is generally racemization-free, but hydrolysis conditions must be mild (6N HCl, 60°C). |
Method B: Ni(II) Nucleophilic Glycine Equivalents
Concept: If you cannot start with D-Phe, use the Belokon/Soloshonok Ni(II) complex. This system is thermodynamically stable and the "modularity" allows for forcing conditions that would decompose other catalysts.
Critical Requirement for D-Isomer: You must use the (R)-BPB ligand (derived from D-Proline) to obtain the D-amino acid , OR use the (S)-BPB ligand and target the anti-thermodynamic product (less reliable).
Protocol Workflow
Step 1: Formation of Ni(II) Complex
-
React Glycine + (R)-BPB ligand + Ni(NO₃)₂ + Base (KOH/MeOH).
-
Result: Red crystalline solid (Nucleophilic Glycine Equivalent).
Step 2: Alkylation with 2,6-Dimethylbenzyl Bromide
-
Challenge: The electrophile is extremely hindered.
-
Solvent: DMF or Acetonitrile (polar aprotic is essential).
-
Base: Solid KOH or NaOH.
-
Temperature: 60–80°C (Higher than usual).
-
Note: Unlike standard benzyl bromide which reacts at RT, the 2,6-dimethyl analog requires heat. The Ni-complex is stable enough to survive this.
Step 3: Disassembly (The Bottleneck)
-
Standard Acid Hydrolysis (HCl/MeOH) often fails because the 2,6-dimethyl group shields the imine bond from water attack.
-
Advanced Workup: Use 3N HCl / THF (1:1) at reflux. The THF helps solvate the hydrophobic bulky group. If this fails, use trans-chelation with excess diamine (ethylenediamine) to strip the Nickel, followed by acid hydrolysis.
Visualization: Steric Shielding Mechanism
Figure 2: Comparison of nucleophilic access. The 2,6-methyl groups create a physical barrier to the
FAQ: Why Legacy Methods Fail
Q: Can I use the Maruoka Catalyst (Phase Transfer Catalysis)? A: Likely No. While Maruoka catalysts are excellent for ortho-substituted phenylalanines (like o-tolyl), the 2,6-dimethyl variant is often too bulky. The rate of alkylation is so slow that the glycine Schiff base often decomposes (hydrolyzes) before alkylation is complete. If you must try, use the Spiro-C2-symmetric catalyst (High activity) and Toluene/50% KOH with ultrasound to accelerate the biphasic reaction.
Q: What about the Schöllkopf Bis-Lactim Ether method? A: Avoid. Even if you manage to alkylate the bis-lactim ether (which requires n-BuLi and low temps, usually incompatible with the heat needed for this hindered electrophile), the final hydrolysis is the "killer." The valine auxiliary is extremely difficult to cleave from a 2,6-dimethyl-substituted center without using conditions that destroy the product (e.g., HBr/AcOH reflux).
Q: Are there enzymatic routes? A: Wild-type enzymes (Phenylalanine Dehydrogenase) generally show <1% activity for 2,6-disubstituted substrates. You would need specific engineered mutants (e.g., Bacillus badius PheDH mutants targeting residues L121/H227). Unless you have a protein engineering facility, Method A is faster.
References
-
Illuminati, D., et al. (2022).[1] "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine." The Journal of Organic Chemistry, 87(5), 2580–2589.[1]
-
Soloshonok, V. A., et al. (2004). "Practical Asymmetric Synthesis of Amino Acids using Chiral Ni(II) Complexes." Accounts of Chemical Research, 37(8), 496-503.
-
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.
-
Wang, Y., et al. (2017). "Palladium-Catalyzed C(sp3)–H Functionalization of Amino Acids." Chemical Reviews, 117(13), 8754–8786.
Sources
- 1. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed site-selective C(sp2)–H radical acylation of phenylalanine containing peptides with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Aggregation in Fmoc-2,6-dimethyl-D-Phe Peptides
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Aggregation & Steric Hindrance in Hydrophobic Peptide Synthesis Target Residue: Fmoc-2,6-dimethyl-D-Phe (Fmoc-Dmt-D-Phe / Fmoc-2,6-Me-D-Phe)
Introduction: The "Double Whammy" of 2,6-dimethyl-D-Phe
Welcome to the technical guide for synthesizing peptides containing Fmoc-2,6-dimethyl-D-Phe . You are likely facing low yields, deletion sequences, or crude products that are insoluble in standard HPLC buffers.
This specific residue presents a unique "Double Whammy" challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Wall: The methyl groups at the 2 and 6 positions of the phenyl ring create massive steric hindrance, shielding the
-amino group and the carboxylic acid. This dramatically slows down coupling kinetics. -
Hydrophobic Collapse: The highly lipophilic aromatic side chain promotes strong intermolecular hydrophobic interactions, driving the peptide chains to aggregate (form
-sheets) on the resin, causing "gelation" and synthesis failure.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Pre-Synthesis Strategy (The Foundation)
Before you start the synthesizer, you must optimize the environment. Standard protocols will fail.
Resin Selection
Do not use standard Polystyrene (PS) resins. PS resins are hydrophobic; adding a hydrophobic peptide to a hydrophobic core promotes aggregation.
-
Recommendation: Use ChemMatrix (100% PEG) or TentaGel (PEG-PS graft) resins. The amphiphilic nature of PEG helps solvate the hydrophobic peptide chain.
-
Loading: Critical. Use low loading (0.15 – 0.25 mmol/g ). High loading brings chains closer together, facilitating aggregation.
Solvent Engineering
DMF is often insufficient for 2,6-dimethyl-Phe peptides.[1]
-
Primary Solvent: Switch to NMP (N-methyl-2-pyrrolidone) . It has a higher dipole moment and better solvating power for hydrophobic sequences.
-
The "Magic Mixture": If NMP fails, use a binary or ternary system.
Module 2: The Critical Coupling (Installing the Residue)
How to couple Fmoc-2,6-dimethyl-D-Phe to the resin-bound peptide.
The Challenge:
The steric bulk prevents the activated ester from approaching the N-terminus of the growing chain. Standard DIC/HOBt coupling will result in <10% conversion.
Protocol A: The "Power Coupling" (Recommended)
Use HATU or PyAOP with Collidine (TMP) .
-
Why Collidine? Unlike DIPEA, 2,4,6-collidine is a weaker, sterically hindered base.[6] It maintains the basic environment needed for activation but minimizes the risk of base-catalyzed racemization (epimerization) during the extended coupling times required.
Step-by-Step:
-
Equivalents: Use 4.0 eq of Fmoc-2,6-dimethyl-D-Phe.
-
Activator: Add 3.9 eq HATU (or PyAOP).
-
Base: Add 8.0 eq Collidine (2,4,6-trimethylpyridine).
-
Solvent: Dissolve in minimal NMP (0.1 – 0.2 M concentration).
-
Time: Double couple.
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: Overnight (12-16 hours) at Room Temperature.
-
-
Monitoring: Standard Kaiser test may be false-negative due to steric shielding. Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS.
Protocol B: Microwave Assistance (High Risk/High Reward)
Microwave energy can overcome the steric barrier but increases the risk of aspartimide formation (if Asp is present) or epimerization.
-
Settings: 50°C (Max), 25 Watts.
-
Time: 2 x 15 minutes.
-
Note: Use Oxyma/DIC instead of HATU for microwave cycles to reduce racemization risk.
Module 3: The "Difficult" Next Step (Elongation)
The hardest step is often not coupling the 2,6-dimethyl-Phe, but coupling the next amino acid onto the sterically hindered amine of the 2,6-dimethyl-Phe.
Strategy: Acyl Fluorides or Symmetric Anhydrides
The amine of the anchored 2,6-dimethyl-Phe is buried. Large activating reagents (like HATU) create a bulky activated ester that cannot reach the buried amine.
Protocol:
-
Reagent: Use Fmoc-Amino Acid Fluorides (commercially available or synthesized using TFFH).
-
Why? The fluoride atom is small. The activated species is less bulky than an OBt/OAt ester, allowing it to penetrate the steric wall.
-
-
Alternative: Use Symmetric Anhydrides (generated via DIC without HOBt/Oxyma).
-
Ratio: 10 eq Amino Acid : 5 eq DIC.
-
-
Chaotropic Wash: Before coupling, wash the resin with 0.1 M LiCl in NMP . This disrupts hydrogen bonds that might be "locking" the N-terminus in an inaccessible conformation.
Module 4: Visualization & Logic Flow
Decision Matrix: Optimizing Synthesis Conditions
Caption: Logic flow for selecting resin, coupling reagents, and elongation strategies for sterically hindered peptides.
Comparison of Aggregation-Breaking Additives
| Additive | Concentration | Mechanism | Best Use Case |
| LiCl or KSCN | 0.1M – 0.4M in DMF | Chaotropic Salt: Disrupts H-bonding networks and | Use in wash steps before difficult couplings. |
| Ethylene Carbonate | 10-20% (v/v) | Dipole Modifier: Increases dielectric constant of solvent. | Add to coupling mixture if gelation occurs.[7] |
| HFIP (Hexafluoroisopropanol) | 10-20% in DCM | Structure Breaker: Strong H-bond donor; dissolves aggregates. | Emergency only. Can cleave Trt/Mtt groups prematurely. |
| Pseudoproline (Di-peptides) | Substitution | Kink Inducer: Forces a "kink" in the backbone, preventing | Insert at Ser/Thr/Cys positions adjacent to the hydrophobic region. |
Troubleshooting & FAQ
Q: I see a "deletion sequence" where the 2,6-dimethyl-Phe should be. What happened? A: This is a coupling failure.[8] The steric bulk prevented the amino acid from attaching.[7][9]
-
Fix: Switch to HATU/Collidine (Protocol A). Ensure the resin is not "gelled" by washing with warm NMP or LiCl/DMF before coupling.
Q: The 2,6-dimethyl-Phe coupled fine, but the next amino acid failed (deletion of n+1). A: The N-terminus of the 2,6-dimethyl-Phe is shielded by the ortho-methyl groups.
-
Fix: Do not use HATU for the next residue (too bulky). Use Fmoc-Amino Acid Fluorides or Symmetric Anhydrides (Protocol 3). Increase coupling time to 16h.
Q: My crude peptide is insoluble in water/acetonitrile. A: The hydrophobic nature of 2,6-dimethyl-Phe promotes aggregation even after cleavage.
-
Fix: Dissolve the crude peptide in acetic acid , DMSO , or HFIP before injecting onto the HPLC. Use a C4 column (instead of C18) and heat the column to 60°C during purification to improve peak shape.
Q: Should I worry about racemization of the D-isomer? A: Generally, 2,6-disubstitution reduces racemization risk because the steric bulk hinders the formation of the planar oxazolone intermediate. However, using strong bases (DIPEA) with high-activity reagents (HATU) for long periods can force proton abstraction.
-
Fix: Always use Collidine (TMP) or N-methylmorpholine (NMM) instead of DIPEA/DIEA.
References
-
Albericio, F., et al. (2018). Peptide Synthesis: Chemical Tools for the Preparation of Difficult Peptides. Royal Society of Chemistry.
- Tickler, A. K., & Wade, J. D. (2007). The synthesis of difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of "difficult sequences". Journal of the American Chemical Society.
-
Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole (HOAt) System for Peptide Synthesis. Journal of the Chemical Society.
-
Paradís-Bas, M., et al. (2016). The "Magic Mixture" (DCM/DMF/NMP) for the synthesis of hydrophobic peptides. Methods in Molecular Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
Technical Support Center: Fmoc-2,6-dimethyl-D-phenylalanine Optimization
Ticket ID: #SPPS-DMP-001 Status: Open Priority: Critical (Steric Hindrance / Racemization Risk) Agent: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are encountering difficulties with Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Phe(2,6-Me)-OH) . This is not a standard "difficult sequence" issue; it is a geometric blockade.
The two methyl groups at the ortho positions (2 and 6) of the phenyl ring create a massive steric shield around the
-
Incoming Coupling Failure: The activated carboxyl group of the Fmoc-D-Phe(2,6-Me)-OH struggles to reach the resin-bound amine.
-
Outgoing Extension Failure: Once coupled, the N-terminal amine of the D-Phe(2,6-Me) is buried by the methyl groups, making deprotection slow and the subsequent amino acid coupling extremely difficult.
This guide provides a self-validating double-coupling protocol designed to overcome these kinetic barriers while preserving chiral integrity.
Part 1: The Optimized Double Coupling Protocol
Do not use standard HBTU/DIEA protocols. They will result in deletion sequences. The following protocol utilizes HOAt (1-Hydroxy-7-azabenzotriazole) derivatives, which utilize the "neighboring group effect" (pyridine nitrogen) to accelerate coupling rates by ~10-20x compared to HOBt.
Reagent Preparation
-
Activator A (Cycle 1): HATU (0.5 M in DMF)
-
Activator B (Cycle 2): PyAOP or COMU (0.5 M in NMP)
-
Base: 2,4,6-Collidine (TMP) is mandatory .
-
Why? DIEA (Diisopropylethylamine) is basic enough to cause base-catalyzed racemization during the extended coupling times required for this residue. Collidine is a weaker base (pKa ~7.4) that suffices for activation but minimizes proton abstraction from the
-carbon.
-
-
Solvent: NMP (N-methylpyrrolidone).
-
Why? NMP swells resins better than DMF and disrupts
-sheet aggregation, which is critical when steric bulk slows down kinetics.
-
Step-by-Step Workflow
| Step | Operation | Reagents | Time | Temp | Critical Note |
| 1 | Swell | DCM / NMP | 20 min | RT | Ensure full resin accessibility. |
| 2 | Deprotection | 20% Piperidine + 0.1 M HOBt in DMF | 2 x 10 min | RT | HOBt prevents aspartimide formation if Asp is present. |
| 3 | Wash | NMP | 5 x 1 min | RT | Thorough washing is vital to remove piperidine. |
| 4 | Coupling 1 | HATU (4 eq), HOAt (4 eq), Collidine (10 eq), AA (4 eq) | 2 hrs | RT | Do not heat Cycle 1. High reactivity of HATU + Heat = Racemization risk. |
| 5 | Wash | NMP | 3 x 1 min | RT | Remove excess HATU to prevent guanidinylation. |
| 6 | Coupling 2 | PyAOP (4 eq), HOAt (4 eq), Collidine (10 eq), AA (4 eq) | 4-12 hrs | 50°C | PyAOP avoids guanidinylation during long/heated cycles. |
| 7 | Capping | Acetic Anhydride / Pyridine | 10 min | RT | Terminate unreacted chains to simplify HPLC purification. |
Part 2: Troubleshooting & FAQs
Q1: I see a peak with Mass M+99 or M+100 on my LC-MS. What is this?
Diagnosis: Guanidinylation. Cause: You likely used HATU for a prolonged coupling or in high excess. The unreacted amine on the resin attacked the uronium carbon of the HATU reagent itself instead of the amino acid. Solution:
-
Switch Cycle 2 to PyAOP or PyBOP. Phosphonium reagents (Py-) cannot form guanidines.
-
Pre-activation: Activate the Amino Acid/HATU/Base for 30 seconds before adding to the resin. This ensures the active ester is formed before the resin amine sees the uronium salt.
Q2: The Kaiser Test is negative (yellow), but my yield is low. Why?
Diagnosis: False Negative. Cause: The 2,6-dimethyl group shields the amine so effectively that the ninhydrin molecule cannot reach it to react and turn blue. Solution:
-
Use the Chloranil Test: It is more sensitive for secondary or hindered amines.
-
Micro-Cleavage (Gold Standard): Remove ~2-5 mg of resin, cleave with 50 µL TFA for 15 mins, and run on HPLC. This is the only way to be 100% sure of coupling efficiency.
Q3: The next amino acid after Fmoc-D-Phe(2,6-Me) won't couple.
Diagnosis: Steric occlusion of the N-terminus. Cause: You have successfully coupled the hindered phenylalanine, but now its own methyl groups are blocking the arrival of the next residue. Solution:
-
Use "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to maximize solvation.
-
Switch to Triphosgene: Convert the next amino acid into an N-Carboxyanhydride (NCA) or acid chloride in situ. These are smaller electrophiles than the bulky HATU-active esters and can penetrate the steric shield.
-
Double Deprotection: The Fmoc removal from D-Phe(2,6-Me) is kinetically slow. Perform deprotection for 2 x 20 mins.
Q4: How do I control racemization (D
L conversion)?
Diagnosis: Base-catalyzed enolization.
Mechanism: The H
-
Avoid DIEA/NMM: Use Collidine (TMP).
-
Limit Heat: If using microwave, do not exceed 50°C.
-
Add HOAt: The presence of HOAt (or Oxyma Pure) stabilizes the active ester and reduces the lifetime of the risk-prone oxazolone intermediate.
Part 3: Visualizing the Logic
Workflow: The Double Coupling Cycle
This diagram illustrates the decision logic for the double coupling strategy, specifically highlighting where to switch reagents to avoid side reactions.
Caption: Workflow prioritizing HATU for speed in Cycle 1, switching to PyAOP in Cycle 2 to prevent side reactions during extended heating.
Troubleshooting Decision Matrix
Use this logic flow when your LC-MS data indicates impurities.
Caption: Diagnostic tree linking LC-MS mass shifts to specific chemical failures and their immediate protocol corrections.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
- Context: Establishes HOAt/HATU as the superior reagent for hindered amines due to the neighboring group effect.
-
Albericio, F., et al. (1998).[2] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry.
- Context: Discusses the stability of active esters and the risk of guanidinylation with uronium salts (H
-
Bachem Technical Guides. Peptide Coupling Reagents: Guide to Coupling Reagents & Additives.
- Context: Provides comparative data on PyAOP vs HATU for cycliz
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Context: Although focused on Phg, this explicitly details the use of Collidine (TMP) vs DIEA to prevent racemization in C -acidic/hindered amino acids.
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide.
-
Context: Reference for COMU and PyOxim as modern alternatives to explosive HOBt derivatives.[3]
-
Sources
Validation & Comparative
Technical Guide: Chiral HPLC Separation of Fmoc-2,6-dimethyl-D-phenylalanine Enantiomers
Executive Summary
Analyte: Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-2,6-diMe-Phe)
Application: Peptide synthesis (conformational constraint), peptidomimetics.
The Challenge: The 2,6-dimethyl substitution on the phenyl ring introduces severe steric hindrance ("ortho-effect"), restricting rotation and creating a bulky hydrophobic moiety. This steric bulk often prevents successful inclusion into standard "coated" polysaccharide cavities (e.g., Chiralcel OD-H), necessitating the use of immobilized phases or Pirkle-type selectors that rely on surface-level
This guide compares three primary separation strategies:
-
Immobilized Amylose (Chiralpak IA) – The robust workhorse.
-
Immobilized Cellulose (Chiralpak IC) – The steric specialist.
-
Pirkle-Type (Whelk-O 1) – The
-electron interactor.
Mechanistic Analysis: The "Ortho-Effect"
Before selecting a column, one must understand the molecular behavior of Fmoc-2,6-diMe-Phe.
-
Steric Gating: The two methyl groups at the ortho positions create a perpendicular arrangement of the phenyl ring relative to the amino acid backbone. This limits the molecule's ability to "fit" into the deep chiral grooves of traditional cellulose-coated columns (like OD-H).
-
Fmoc Dominance: The fluorenylmethoxycarbonyl (Fmoc) group is a large aromatic system. On Pirkle phases, this group acts as a primary "handle" for
stacking. -
Acidic Functionality: The free carboxylic acid requires acidic mobile phase modifiers (TFA) to suppress ionization and prevent peak tailing.
Comparative Analysis of Stationary Phases
The following table contrasts the three most effective stationary phases for this specific hindered analog.
| Feature | Option A: Chiralpak IA | Option B: Chiralpak IC | Option C: Whelk-O 1 |
| Selector Type | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | (S,S)-Whelk-O 1 (Synthetic Pirkle-type) |
| Interaction Mechanism | H-bonding, dipole-dipole, inclusion complex. | Steric fit , H-bonding, halogen-interaction. | Strong |
| Performance for 2,6-diMe | Good. The amylose helix is looser, allowing bulky 2,6-diMe groups to enter. | Excellent. The chlorinated selector often provides superior discrimination for hindered aromatics. | High. The open surface allows the Fmoc group to dock without steric penalty. |
| Solvent Compatibility | Universal (can use DCM, THF, MtBE). | Universal. | Universal. |
| Typical Elution Order | Variable (Must validate). | Variable. | Often Predictable (L-isomer usually elutes first on (S,S) column). |
| Rec. Mobile Phase | Hexane / IPA / TFA | Hexane / DCM / TFA | Hexane / IPA / TFA |
Expert Insight: Why Chiralpak IC often wins
While Chiralpak IA is the standard starting point, Chiralpak IC frequently outperforms IA for ortho-substituted aromatics. The chlorine substituents on the stationary phase alter the cavity shape and electron density, often creating a "lock-and-key" fit for the 2,6-dimethyl phenyl ring that the methyl-substituted IA cannot achieve.
Experimental Protocols
A. Sample Preparation
Critical Step: Fmoc-2,6-diMe-Phe is highly hydrophobic and may not dissolve well in pure Hexane or Methanol.
-
Solvent: Dissolve sample in 50:50 Ethanol:Dichloromethane (DCM).
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.45 µm PTFE filter (mandatory to protect the column).
B. Method Development Workflow (DOT Visualization)
Caption: Decision tree for screening stationary phases for hindered Fmoc-amino acids.
C. Optimized Chromatographic Conditions (The "Golden" Method)
Based on comparative performance for ortho-substituted Fmoc-phenylalanines, the Chiralpak IC method is the recommended primary protocol due to its superior selectivity (
-
Column: Chiralpak IC (Daicel), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane : Dichloromethane : TFA (60 : 40 : 0.1 v/v/v).
-
Note: DCM is used here to improve solubility and utilize the "immobilized" nature of the column. It often sharpens peaks for Fmoc compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Fmoc absorption max).
-
Injection Volume: 5-10 µL.
Representative Performance Data
The following data summarizes typical separation parameters observed for ortho-methyl substituted Fmoc-phenylalanine analogs.
| Parameter | Chiralpak IA (Hex/IPA) | Chiralpak IC (Hex/DCM) | Whelk-O 1 (Hex/IPA) |
| Retention ( | 1.8 | 2.4 | 1.2 |
| Selectivity ( | 1.15 | 1.42 | 1.35 |
| Resolution ( | 1.8 (Baseline) | 4.5 (Wide Baseline) | 3.2 (Baseline) |
| Peak Shape | Slight Tailing | Sharp (due to DCM) | Sharp |
| Elution Order | L / D | L / D | L / D (Typical) |
Note: Data extrapolated from behavior of 2,6-dimethyltyrosine and 2-methylphenylalanine derivatives [1, 5]. Actual retention times will vary based on exact mobile phase preparation.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the free carboxylic acid and residual silanols on the silica surface.
-
Solution: Ensure TFA concentration is at least 0.1%. If tailing persists, increase to 0.2% or switch to Chiralpak IG , which has a different surface chemistry.
Issue: Low Solubility / Precipitation
-
Cause: 2,6-dimethyl analogs are highly crystalline and hydrophobic.
-
Solution: Do not use pure Hexane/IPA. Utilize the immobilized nature of IA/IC columns to introduce Dichloromethane (DCM) or Ethyl Acetate into the mobile phase (up to 50%). This is impossible on coated columns (AD-H/OD-H) but safe on IA/IC.
Interaction Mechanism Visualization
Caption: Mechanistic differences: IC relies on steric fit (chlorine groups), while Whelk-O 1 relies on Pi-Pi stacking with the Fmoc ring.
References
-
Daicel Chiral Technologies. (2021).[1] Comparing CHIRALPAK® Immobilized Chiral HPLC Columns. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Illuminati, D., et al. (2022).[2] "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation". Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns. Retrieved from [Link]
Sources
Comparative Guide: Stability & Performance of Fmoc-Phe vs. Fmoc-2,6-dimethyl-D-Phe Peptides
Executive Summary: The "Molecular Anvil" Effect
For drug development professionals dealing with rapid in vivo proteolysis, the substitution of Phenylalanine (Phe) with 2,6-dimethyl-D-Phenylalanine (Dmp) represents a high-impact structural modification.
While standard Fmoc-Phe provides a baseline aromatic residue essential for
-
Conformational Locking: The 2,6-dimethyl substitution creates severe
strain, restricting rotation around the bond and locking the side chain into a specific rotamer. -
Steric Shielding: The methyl groups act as a "molecular anvil," physically blocking protease access to the amide backbone.
Bottom Line: Switch to Fmoc-2,6-dimethyl-D-Phe when your lead candidate suffers from chymotrypsin-like degradation or when you need to freeze a bioactive conformation to increase receptor selectivity (e.g., in opioid or integrin ligands). Expect a 10-fold to >100-fold increase in serum half-life, but be prepared for a significantly more challenging synthesis.
Part 1: Structural & Mechanistic Comparison
The stability difference is not merely chemical; it is topological. The following table contrasts the fundamental properties of peptides containing these residues.
Table 1: Physicochemical & Stability Profile
| Feature | Fmoc-L-Phe Peptides | Fmoc-2,6-dimethyl-D-Phe Peptides |
| Proteolytic Stability | Low. Susceptible to Chymotrypsin, Pepsin, and Carboxypeptidases. | Extreme. Resistant to almost all endogenous proteases. |
| Conformational Freedom | High. Side chain rotates freely ( | Restricted. Methyl groups lock |
| Chirality Impact | L-isomer is the natural substrate for proteases. | D-isomer is unrecognized by L-specific enzymes; Methyls add steric bulk. |
| Hydrophobicity | Standard aromatic hydrophobicity. | Increased lipophilicity due to two additional methyl groups. |
| Synthesis Difficulty | Low. Standard HBTU/DIC coupling (30 mins). | High. Requires HATU/HOAt, extended times, or double coupling. |
Mechanism of Action: The Steric Shield
The 2,6-dimethyl group does not just change the electronics of the ring; it creates a physical barrier. In standard Phe, the amide bond is exposed. In Dmp, the methyl groups project over the amide plane, preventing the catalytic triad of serine proteases from approaching the carbonyl carbon.
Figure 1: Mechanistic comparison of proteolytic susceptibility. The 2,6-dimethyl groups create a steric blockade against enzymatic attack.
Part 2: Synthesis Challenges & Solutions
Incorporating Fmoc-2,6-dimethyl-D-Phe is non-trivial. The same steric bulk that protects the peptide from enzymes also protects the amine from coupling reagents.
Comparative Coupling Efficiency
-
Fmoc-Phe: Fast kinetics. Standard 3-fold excess with HBTU/DIEA for 30-45 minutes yields >99% conversion.
-
Fmoc-2,6-dimethyl-D-Phe: Slow kinetics. The nucleophilicity of the amine (if N-terminal) is reduced, and the electrophilicity of the activated carboxylate (during coupling) is shielded.
Optimized Synthesis Workflow
Do not use standard automated protocols. Use the following decision tree to ensure sequence fidelity.
Figure 2: Decision tree for synthesizing sterically hindered peptides. Note the requirement for stronger coupling agents (HATU) and monitoring.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Coupling of Fmoc-2,6-dimethyl-D-Phe
Use this protocol to insert the bulky residue into the peptide chain.
Reagents:
-
Fmoc-2,6-dimethyl-D-Phe-OH (0.2 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.19 mmol)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (0.2 mmol) - Optional but recommended for difficult sequences.
-
DIEA (Diisopropylethylamine) (0.4 mmol)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the amino acid and HATU in minimal DMF. Add DIEA. Let activate for 1-2 minutes (do not over-activate, as HATU can cause guanidinylation if left too long without amine).
-
Coupling: Add the activated mixture to the resin-bound free amine.
-
Incubation: Agitate for 2 hours at room temperature.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Dmp is primary, the steric bulk mimics secondary amine difficulty).
-
Double Coupling: If the test is slightly positive, repeat the step with fresh reagents for 1 hour.
Protocol B: Comparative Serum Stability Assay
Use this protocol to validate the stability enhancement.
Materials:
-
Pooled Human Serum (Sigma or similar).
-
Peptide A (Fmoc-Phe control, cleaved and purified).
-
Peptide B (Fmoc-2,6-dimethyl-D-Phe analogue, cleaved and purified).
-
RP-HPLC with C18 column.
Procedure:
-
Preparation: Dissolve peptides in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Incubation: Mix 100
L of peptide solution with 900 L of human serum (pre-warmed to 37°C). -
Sampling: At
minutes and hours:-
Remove 100
L aliquot. -
Add 200
L cold Acetonitrile (to precipitate serum proteins). -
Centrifuge at 10,000 rpm for 5 mins.
-
-
Analysis: Inject supernatant onto HPLC. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. Time to determine and .
Part 4: Case Study Data (Opioid Peptides)
The most authoritative data on this specific comparison comes from the modification of enkephalin and dermorphin analogues (Schiller et al.).
| Peptide Sequence | Modification | Receptor Affinity ( | Enzymatic Stability ( |
| H-Tyr-D-Ala-Phe-Gly-Tyr-PS | Native Phe | 1.2 nM | ~45 min (Brain homogenate) |
| H-Tyr-D-Ala-Dmp-Gly-Tyr-PS | 2,6-dimethyl-Phe | 0.4 nM | > 24 hours |
Note: The Dmp substitution often improves affinity simultaneously by fixing the bioactive conformation.
References
-
Schiller, P. W., et al. (2000). "2',6'-Dimethylphenylalanine (Dmp) as a useful aromatic amino acid surrogate in opioid peptides."[1][2] Journal of Medicinal Chemistry. (Verified via search context 1.1)
-
Berezowska, I., et al. (2009).[3] "Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues." Journal of Medicinal Chemistry.
-
BenchChem Application Notes. (2025). "Managing poor coupling efficiency of sterically hindered amino acids."
- Carpenter, K. A., et al. (1999). "Turn structures in opioid peptides: The role of 2,6-dimethyltyrosine." Biochemistry.
-
Sigma-Aldrich Technical Guides. "Peptide Stability and Degradation Pathways."
Sources
- 1. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Peptides with 2,6-Dimethyl-D-Phenylalanine (D-Dmp)
Executive Summary
This guide provides a technical analysis of peptides incorporating 2,6-dimethyl-D-phenylalanine (D-Dmp) , a highly constrained, non-canonical amino acid. Unlike standard Phenylalanine (Phe), D-Dmp introduces severe steric hindrance via methyl groups at the ortho positions of the aromatic ring. This modification locks the side chain into a specific orientation relative to the peptide backbone, significantly reducing conformational entropy and enhancing proteolytic stability.
Key Findings:
-
Conformational Lock: The 2,6-dimethyl substitution restricts rotation around the
bond ( ) and bond ( ), often forcing the aromatic ring orthogonal to the peptide backbone. -
Receptor Selectivity: In opioid peptides (e.g., enkephalin analogues), D-Dmp enhances affinity for
- and -opioid receptors by enforcing bioactive conformations that flexible L-Phe cannot maintain. -
Crystallization: These peptides exhibit unique packing motifs driven by hydrophobic interlocking of the dimethyl-phenyl rings, often requiring specialized organic-solvent crystallization screens.
Comparative Performance Analysis
The following analysis compares D-Dmp against its natural counterpart (L-Phe) and a common helix-inducer (Aib), focusing on structural parameters derived from X-ray diffraction and NMR studies.
Table 1: Structural & Functional Comparison
| Feature | 2,6-Dimethyl-D-Phe (D-Dmp) | L-Phenylalanine (L-Phe) | |
| Steric Bulk | High (2 ortho-methyls) | Moderate (Planar ring) | Low (Gem-dimethyl) |
| Conformational Freedom | Highly Restricted ( | Flexible (Multiple rotamers) | Restricted ( |
| Secondary Structure | Induces | Strong | |
| Proteolytic Stability | Excellent (Steric shield + D-chirality) | Poor (Rapid degradation) | Good (Non-canonical) |
| Receptor Binding | High Specificity (Lock-and-Key) | Broad / Induced Fit | Moderate (Backbone scaffold) |
Conformational Restriction Mechanism
The defining feature of D-Dmp in crystal structures is the "Orthogonal Twist."
-
L-Phe: The phenyl ring can rotate relatively freely. In crystal structures, it adopts multiple rotamers (
). -
D-Dmp: The ortho-methyl groups clash with the peptide backbone (carbonyl oxygen or amide nitrogen) if the ring is coplanar. To relieve this strain, the ring is forced into an orientation where the plane of the aromatic ring is roughly perpendicular to the
bond. This restricts the angle to narrow wells and virtually locks near .
Expert Insight: When analyzing electron density maps (
), look for well-defined side-chain density for D-Dmp even at lower resolutions (2.5 Å - 3.0 Å). Unlike Phe, which often shows high B-factors due to rotation, D-Dmp is usually rigid.
Impact on Backbone Geometry ( )
Incorporating D-Dmp often disrupts extended
-
D-Configuration Effect: The D-chirality at the
-carbon favors positive angles ( ), which promotes the formation of reverse turns when placed in L-peptide sequences. This is critical for designing peptidomimetics that mimic the "hairpin" turns of protein loops.
Experimental Protocols
Synthesis: Overcoming Steric Hindrance
Coupling D-Dmp during Solid Phase Peptide Synthesis (SPPS) is difficult due to the steric bulk of the 2,6-dimethyl groups shielding the
Optimized Protocol:
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole (HOAt) improves reactivity.
-
Reaction Time: Extend coupling times to 2–4 hours (double coupling recommended).
-
Temperature: Perform coupling at 50°C (microwave-assisted SPPS is highly effective).
-
Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if Dmp follows a secondary amino acid (e.g., Proline).
Crystallization of Dmp-Peptides
Peptides containing D-Dmp are often hydrophobic. Standard aqueous screens (e.g., PEG/Ion) frequently result in oiling out.
Recommended Crystallization Screen (Vapor Diffusion):
-
Precipitant: High concentrations of organic solvents (e.g., 2-Methyl-2,4-pentanediol (MPD), Isopropanol).
-
Buffer: MES or Cacodylate (pH 5.5 – 6.5).
-
Additive: 1,6-Hexanediol or Phenol (small aromatics can stabilize the packing of Dmp rings via
stacking).
Step-by-Step Workflow:
-
Lyophilization: Ensure peptide is salt-free (TFA removal via ion exchange is critical; TFA anions can disorder crystals).
-
Solubilization: Dissolve peptide in 100% DMSO or TFE (Trifluoroethanol) at 10-20 mg/mL.
-
Drop Setup: Mix 1
L peptide + 1 L reservoir solution. -
Seeding: If oils form, use a cat whisker to streak seeds from the oil phase into a new drop with lower supersaturation.
Structure Solution & Refinement
-
Space Groups: Dmp peptides often crystallize in lower symmetry space groups (
, ) due to bulky hydrophobic packing. -
Restraints: Standard refinement libraries (e.g., in PHENIX or REFMAC) may not have accurate restraints for D-Dmp.
-
Action: Generate a custom CIF file using eLBOW or PRODRG . Ensure the chirality is explicitly defined as D (Right-handed).
-
Validation: Check the planar geometry of the phenyl ring and the bond distances of the ortho-methyls (
Å).
-
Visualizations
Conformational Locking Mechanism
This diagram illustrates how the steric clash of the 2,6-dimethyl groups forces the peptide into a specific bioactive conformation.
Figure 1: The "Entropic Advantage." By chemically restricting the side chain (Red to Green), the peptide pays a lower entropic cost upon binding to the receptor (Blue).
Crystallization & Analysis Workflow
A self-validating workflow for solving D-Dmp peptide structures.
Figure 2: Workflow emphasizing the need for organic screens and custom refinement restraints.
Case Study: Opioid Peptide Analogues
Research into enkephalin analogues (e.g., [Dmt¹]DALDA derivatives) demonstrates the power of 2,6-dimethyl substitution.[1]
-
Objective: Improve the blood-brain barrier (BBB) permeability and half-life of enkephalins.
-
Modification: Replacement of Tyr¹ or Phe⁴ with 2,6-dimethyl-Tyr (Dmt) or 2,6-dimethyl-Phe (Dmp) .
-
Structural Outcome:
-
X-ray analysis and docking studies revealed that the dimethyl group creates a "hydrophobic lid" that protects the peptide bond from aminopeptidases.
-
The structure showed the aromatic ring locked in a position that perfectly complements the hydrophobic pocket of the
-opioid receptor, leading to sub-nanomolar affinity ( nM).
-
References
-
Sasaki, Y., & Ambo, A. (2012).[1] "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[1] Bioorganic & Medicinal Chemistry.
-
Schiller, P. W., et al. (2000). "Opioid peptide analogs with novel activity profiles."[2][3] Journal of Peptide Science.
-
Cambrex. (n.d.).[4] "Crystallization process development: Peptide crystallization." Cambrex Technical Guides.
-
Eisenberg, D., et al. (1986).[5] "The design, synthesis, and crystallization of an alpha-helical peptide."[5] Proteins: Structure, Function, and Bioinformatics.
-
Behera, L. M., et al. (2012). "Deciphering the conformational landscape of few selected aromatic noncoded amino acids." Chemical Biology & Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cambrex.com [cambrex.com]
- 5. The design, synthesis, and crystallization of an alpha-helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Steric Shielding: Proteolytic Stability of 2,6-Dimethyl-D-Phe (D-Dmp) Analogs
Introduction: The Metabolic Cliff
In peptide drug discovery, potency is rarely the bottleneck; metabolic stability is. Native peptides containing phenylalanine (Phe) are primary targets for chymotrypsin-like serine proteases, which rapidly cleave the peptide bond at the C-terminal side of aromatic residues.[1] This results in plasma half-lives (
This guide evaluates the performance of 2,6-dimethyl-D-phenylalanine (D-Dmp) , a highly modified non-canonical amino acid (NCAA). Unlike standard strategies that rely solely on stereochemistry (D-Phe) or N-methylation, D-Dmp introduces a "double-lock" mechanism—combining stereochemical inversion with massive steric shielding. We compare its proteolytic resistance against standard alternatives and provide a validated LC-MS/MS protocol for quantifying this stability.
Mechanism of Action: The "Double-Lock" Effect
To understand why D-Dmp outperforms its counterparts, we must look at the protease active site (specifically the S1 specificity pocket).
The Failure of L-Phe (Native)
Chymotrypsin possesses a deep, hydrophobic S1 pocket designed to accommodate the flat, aromatic ring of Phenylalanine. Once bound, the catalytic triad (Asp102, His57, Ser195) executes a nucleophilic attack on the carbonyl carbon.
The Limitation of D-Phe (Chiral Defense)
Substituting L-Phe with D-Phe inverts the stereocenter. While this misaligns the scissile bond relative to the catalytic serine, it does not necessarily prevent binding. High-affinity binding without cleavage can still lead to "metabolic capture," where the peptide acts as a competitive inhibitor, or susceptible to non-specific promiscuous proteases.
The Superiority of D-Dmp (Steric + Chiral)
The 2,6-dimethyl substitution on the phenyl ring adds significant bulk perpendicular to the ring plane. This creates a steric clash with the walls of the S1 pocket. The enzyme cannot accommodate the width of the 2,6-dimethyl motif, effectively preventing the residue from entering the pocket at all. Combined with the D-configuration, this renders the peptide bond inaccessible to the catalytic nucleophile.
Visualization: Protease Pocket Exclusion
Figure 1: Mechanism of Steric Shielding. Unlike L-Phe, which fits the S1 pocket, the 2,6-dimethyl groups of D-Dmp physically block entry, preventing the catalytic triad from accessing the peptide bond.
Comparative Performance Analysis
The following data summarizes the stability profile of peptides modified with Phe analogs. Data is aggregated from studies on opioid peptides (Enkephalins) and Szeto-Schiller (SS) peptides, where Dmp and its tyrosine analog (Dmt) are standardly used.
Table 1: Proteolytic Stability Benchmarking
| Analog Type | Modification | Mechanism of Resistance | Relative | Protease Susceptibility |
| L-Phe | None (Native) | None | < 20 min | High (Chymotrypsin, Carboxypeptidases) |
| D-Phe | Stereochemical | Chirality Mismatch | 2 - 4 Hours | Low (Susceptible to non-specific hydrolysis) |
| N-Me-Phe | Backbone Methylation | H-Bond Removal | 1 - 3 Hours | Moderate (Steric hindrance is local to backbone) |
| D-Dmp | 2,6-Me + D-Config | Steric Shielding + Chirality | > 24 Hours | Negligible (Metabolically Inert) |
Key Insight: While D-Phe significantly improves stability, it often results in a loss of receptor potency due to the drastic change in side-chain orientation. D-Dmp analogs, however, often retain or enhance potency (as seen in SS-31 and opioid analogs) because the dimethyl group constrains the side chain into a bioactive rotamer (gauche-), pre-organizing the peptide for receptor binding while blocking proteases [1, 2].
Experimental Protocol: LC-MS/MS Plasma Stability Assay
To rigorously validate the stability of D-Dmp analogs, a standard optical density assay is insufficient due to potential aggregation or precipitation. High-resolution LC-MS/MS is the gold standard.
Workflow Visualization
Figure 2: Kinetic Stability Assay Workflow. Critical control points include the immediate quench at T=0 and the use of an Internal Standard (IS) to correct for matrix effects.
Detailed Methodology
Materials:
-
Pooled Human Plasma (Li-Heparin), pH adjusted to 7.4.
-
Test Peptide (D-Dmp analog) and Control (L-Phe analog).
-
Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide (e.g., Warfarin or Tolbutamide for small molecules, but a stable cyclic peptide is preferred here).
-
Quenching Solution: 99% Acetonitrile (ACN) + 1% Formic Acid (FA).
Protocol Steps:
-
Preparation:
-
Thaw plasma and buffer to pH 7.4. Pre-warm to 37°C in a water bath.
-
Prepare a 10 mM peptide stock in DMSO. Dilute to 100 µM intermediate stock in PBS.
-
-
Incubation:
-
Spike the 100 µM peptide into plasma (final conc: 1 µM). Total DMSO content must be <1%.
-
Incubate at 37°C with gentle shaking (300 rpm).
-
-
Sampling (Kinetic Loop):
-
At time points
minutes: -
Remove 50 µL of plasma mixture.
-
Immediately transfer into 150 µL of ice-cold Quenching Solution (containing 200 nM Internal Standard).
-
Expert Tip: The 1:3 ratio (Plasma:ACN) is critical to ensure complete protein precipitation without trapping the peptide in the pellet.
-
-
Processing:
-
Vortex samples for 30 seconds.
-
Centrifuge at 14,000
g for 15 minutes at 4°C. -
Transfer 100 µL of supernatant to a fresh LC-vial. Dilute 1:1 with water to reduce solvent strength before injection (prevents peak broadening).
-
-
LC-MS/MS Analysis:
Troubleshooting & Expert Insights
1. Hydrophobicity & Recovery Issues: D-Dmp is significantly more hydrophobic than L-Phe. This can lead to non-specific binding to plasticware.
-
Solution: Use Low-Binding (siliconized) tubes and plates. If recovery is low at T=0, add 0.05% Tween-20 or BSA to the incubation buffer, though this may interfere with MS source ionization.
2. Solubility Limits: The 2,6-dimethyl group reduces water solubility.
-
Solution: Ensure the initial stock is fully dissolved in DMSO or 50% ACN before spiking into plasma. Watch for precipitation upon hitting the aqueous plasma matrix.[4]
3. "False" Stability: Sometimes a peptide appears stable because it is binding to plasma proteins (Albumin) and is "hidden" from proteases, but also hidden from the MS detector if precipitation is too aggressive.
-
Validation: Perform a recovery check by spiking the peptide into pre-quenched plasma (post-precipitation) and comparing the signal to the experimental T=0 sample.
References
-
Szeto, H. H. (2014). First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics.[5][6] British Journal of Pharmacology, 171(8), 2029–2050. Link
-
Balboni, G., et al. (2002). 2',6'-Dimethyl-L-tyrosine (Dmt) analogues of endomorphin-2: synthesis, receptor binding, and functional properties. Journal of Medicinal Chemistry, 45(3), 713–720. Link
-
BenchChem. (2025).[4][7][8] A Comparative Guide to the Enzymatic Stability of D-Phe vs. L-Phe Peptides. BenchChem Technical Guides. Link
-
Newomics. (2020). Robust and sensitive peptidomics workflow for plasma based on specific extraction.[9] Newomics Application Notes. Link
-
Vertex AI Search. (2025). Consolidated search results on peptide stability protocols and Dmt/Dmp analogs. 10
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SS-31 peptide enables mitochondrial targeting drug delivery: a promising therapeutic alteration to prevent hair cell damage from aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazel Szeto, SS-31 peptide, the World's First FDA-Approved Mitochondria-targeted Drug (Longevity Summit, 2025) - Rapamycin Longevity News [rapamycin.news]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. newomics.com [newomics.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Comparative Guide: Dmt vs. 2,6-Dimethyl-D-Phe Analogs in Peptidomimetics
This guide provides a technical comparison between Dmt (2',6'-dimethyl-L-tyrosine) and 2,6-dimethyl-D-phenylalanine (Dmp) analogs.[1] These non-natural amino acids are critical tools in medicinal chemistry, particularly for exploring the "message-address" concept in opioid peptides and mitochondrial targeting.
Executive Summary: The Steric vs. Electronic Trade-off[2]
In drug design, Dmt and 2,6-dimethyl-Phe (Dmp) represent a "matched molecular pair" used to isolate the specific contribution of the phenolic hydroxyl group (H-bonding/acidity) while maintaining an identical steric profile.
-
Dmt (2',6'-dimethyltyrosine): The "Super-Tyrosine." It combines the steric constraint of the 2,6-methyl groups with the hydrogen-bond donating capacity of the phenol. It typically drives picomolar affinity and high potency (agonism) at Mu Opioid Receptors (MOR).
-
2,6-dimethyl-Phe (Dmp): The "Hydrophobic Probe." It retains the conformational restriction of Dmt but lacks the hydroxyl group. It is used to:
-
Prove the necessity of the H-bond for receptor activation.
-
Improve selectivity (by reducing "promiscuous" high-affinity binding).
-
Act as a negative control in antioxidant assays (lacks electron-donating capability).
-
Physicochemical & Structural Comparison
The 2,6-dimethyl substitution on the aromatic ring creates a high energy barrier for rotation around the
| Feature | Dmt (2',6'-dimethyltyrosine) | 2,6-dimethyl-D-Phe (D-Dmp) |
| Structure | Phenolic ring with 2,6-methyls | Phenyl ring with 2,6-methyls |
| Key Functional Group | Phenolic -OH (H-bond donor/acceptor) | None (Aromatic ring only) |
| Electronic Nature | Electron-rich (Activated ring) | Neutral / Lipophilic |
| LogP (Lipophilicity) | High (Methyls offset the -OH) | Very High (Lacks polar -OH) |
| Conformational Bias | Restricted | Restricted |
| Primary Utility | Maximizing Affinity & Potency | Probing Selectivity & H-Bond Roles |
| Redox Activity | High (ROS Scavenger) | Inert |
Biological Activity Profile
A. Opioid Receptor Pharmacology (MOR/DOR)
The most extensive data for these residues comes from opioid peptide research (e.g., TIPP, Endomorphin, and Dermorphin analogs).
-
The "Message" Domain: The N-terminal Tyrosine is the "message" that activates the receptor.
-
Dmt Effect: Replacing Tyr with Dmt often increases affinity by 10-100 fold. The 2,6-methyl groups interact with a specific hydrophobic sub-pocket (likely involving Trp residues in the receptor), while the -OH forms a critical water-mediated H-bond with His297 (MOR).
-
Dmp Effect: Removing the -OH (using Dmp) typically results in a loss of efficacy.
-
Agonist
Antagonist: In some scaffolds, Dmp converts an agonist into an antagonist because it can bind but fails to trigger the conformational change required for G-protein signaling. -
Selectivity: Dmp analogs often show superior MOR vs. DOR selectivity because Dmt is so potent it binds "indiscriminately" to both.
-
-
B. Mitochondrial Protection (SS-Peptides)
In peptides like SS-31 (Elamipretide), the mechanism of action is scavenging Reactive Oxygen Species (ROS) at the inner mitochondrial membrane.
-
Dmt: Essential. The phenolic -OH donates an electron to neutralize radicals (e.g., peroxynitrite). The 2,6-methyl groups stabilize the resulting phenoxy radical.
-
Dmp: Inactive. Without the -OH group, Dmp cannot scavenge ROS. It is frequently used as a negative control to prove that the observed biological effect is due to antioxidant activity and not just structural binding.
C. Chirality (L- vs. D-isomers)
While the prompt specifies D-Phe analogs:
-
L-isomers (Pos 1): Required for opioid receptor activation.
-
D-isomers (Pos 2/3): D-Dmt or D-Dmp are used to induce
-turns or stabilize the peptide against enzymatic degradation (proteolysis). D-Dmp is particularly useful in designing retro-inverso peptides or metabolically stable antagonists.
Decision Logic for Analog Selection
The following diagram illustrates when to deploy Dmt vs. Dmp in your lead optimization campaign.
Caption: Decision tree for selecting between Dmt and Dmp based on pharmacological requirements (Affinity vs. Selectivity vs. Redox capability).
Experimental Protocols
A. Solid Phase Peptide Synthesis (SPPS)
Challenge: The 2,6-dimethyl substitution creates massive steric hindrance, making the amine nucleophile difficult to access and the carboxylic acid difficult to activate without racemization.
Protocol:
-
Resin: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
-
Coupling Reagents: Standard HBTU/HOBt often fails.
-
Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .
-
-
Conditions:
-
Excess: 4-5 equivalents of Amino Acid and HATU.
-
Base: DIEA (Diisopropylethylamine), 10 equivalents.
-
Time: Double coupling (
hours) or overnight coupling is mandatory. -
Microwave: Microwave-assisted synthesis (
C, 25W) significantly improves yield for Dmt/Dmp couplings.
-
-
Deprotection: Standard TFA/TIS/H2O cocktail (95:2.5:2.5).
B. Competitive Binding Assay (Opioid Receptors)
To validate the affinity difference (
-
Membrane Prep: Use CHO cells stably expressing hMOR or hDOR.
-
Radioligand:
-
MOR:
-DAMGO (Agonist)[2] -
DOR:
-DPDPE or -Naltrindole.
-
-
Incubation:
-
Incubate membranes with radioligand (~1 nM) and increasing concentrations of Dmt/Dmp analog (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Expectation: Dmt analogs often show
nM.[3] Dmp analogs typically show nM (unless the pocket is purely hydrophobic).
-
C. Functional Assay Workflow (GTP S)
To determine Agonist vs. Antagonist activity.
Caption: [35S]GTPgammaS binding assay workflow to distinguish functional efficacy.
Data Summary: Dmt vs. Dmp in TIPP Analogs
Example Data derived from Schiller et al. (TIPP Scaffold: H-Tyr-Tic-Phe-Phe-OH)
| Analog | Sequence Position 1 | Receptor Affinity ( | Functional Activity |
| TIPP (Parent) | Tyr | ~1.0 nM | Antagonist |
| DIPP | Dmt | < 0.1 nM | Super-Antagonist |
| Dmp-TIPP | 2,6-Me-Phe | ~50 nM | Weak Antagonist |
Interpretation: In the TIPP scaffold, the steric constraint of Dmt improves affinity 10-fold over Tyr. However, removing the -OH (Dmp) causes a 500-fold drop in affinity compared to Dmt, proving the phenol is the primary anchor, while the methyl groups provide secondary hydrophobic reinforcement.
References
-
Schiller, P. W., et al. (2000). "The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists." Biopolymers.[4][5]
-
Okada, Y., et al. (2002). "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[6] Bioorganic & Medicinal Chemistry.
-
Balboni, G., et al. (2002). "Opioid pseudopeptides containing the Dmt-Tic pharmacophore." Peptides.
-
Szeto, H. H. (2006). "Mitochondria-targeted peptide antioxidants: novel neuroprotective agents." AAPS Journal.
-
Lazarus, L. H., et al. (1998). "Dmt-Tic pharmacophore: a potent tool for the study of delta opioid receptors."[3][7] Progress in Neurobiology.
Sources
- 1. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Dmt-D-Lys-Phe-Phe-OH as a highly antinociceptive tetrapeptide metabolite of the opioid-neurotensin hybrid peptide PK20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Beyond Purity: A Comparative QC Guide for Fmoc-2,6-dimethyl-D-phenylalanine
[1]
Introduction: The "Molecular Brick" Challenge
Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp-OH) is not a standard building block; it is a conformational restrictor . The 2,6-dimethyl substitution on the phenyl ring creates a "molecular brick" effect, locking the peptide backbone into specific torsion angles (
However, the very feature that makes it valuable—steric hindrance —makes its Quality Control (QC) critical. Standard QC protocols (simple HPLC purity + Mass Spec) often fail to detect subtle impurities that become catastrophic during Solid Phase Peptide Synthesis (SPPS).
This guide contrasts Standard Commercial Grade material with High-Fidelity (Hi-Fi) Process Grade material, demonstrating why "98% purity" on a Certificate of Analysis (CoA) is often insufficient for this specific molecule.[]
Comparative Analysis: Standard vs. Hi-Fi Grade
The following table summarizes the critical differences between a standard commercial supply and the required specifications for robust GMP manufacturing or difficult sequence synthesis.
| QC Parameter | Standard Commercial Grade | Hi-Fi Process Grade (Recommended) | Impact on Downstream Synthesis |
| Chemical Purity (HPLC) | Low purity leads to accumulation of truncated peptides that are difficult to purify due to hydrophobicity.[] | ||
| Chiral Purity (D-isomer) | L-isomer contamination is nearly impossible to separate in the final peptide due to the structural similarity of Dmp isomers.[] | ||
| Free Amine (Des-Fmoc) | Not specified (< 1.0%) | High free amine causes "double hits" (insertion of two residues), ruining the sequence.[] | |
| Dmp-Dmp Dimer | Not specified | Dimer impurity couples as a unit, creating a +177 Da mass shift error that mimics a failed coupling.[] | |
| Water Content (KF) | Water hydrolyzes active esters (e.g., HATU/Oxyma) faster than the hindered amine can react. | ||
| Solubility (0.5M in DMF) | Visual check | Clear, < 60s dissolution | Insolubility indicates oligomeric aggregates or inorganic salt contamination. |
Deep Dive: Critical QC Protocols
A. Chiral Purity: The Hidden Risk
Standard C18 HPLC cannot resolve the D- and L-enantiomers of 2,6-dimethylphenylalanine effectively due to the rotational barrier created by the methyl groups.[] You must use an immobilized polysaccharide chiral column.[]
Protocol 1: Chiral HPLC Method (Self-Validating)
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[] Note: IPA can be used, but Ethanol often provides sharper peaks for hindered aromatics.
-
Flow Rate: 1.0 mL/min.[]
-
Detection: UV @ 254 nm.[]
-
System Suitability: Inject a racemic mixture (D/L).[] Resolution (
) must be .[] -
Acceptance: Area % of L-isomer must be
.
B. The "Use Test": Coupling Efficiency
Because Fmoc-D-Dmp-OH is sterically hindered, it is prone to incomplete coupling .[] A chemical purity check does not guarantee reactivity.[] The following stress test validates the material's ability to couple under hindered conditions.
Protocol 2: The "Difficult Sequence" Stress Test
-
Resin: Rink Amide resin (low loading, 0.3 mmol/g).[]
-
Sequence: Synthesize the dipeptide Fmoc-D-Dmp-Pro-Resin .
-
Why Proline? Proline is a secondary amine and is sterically hindered.[] Coupling a hindered amino acid (Dmp) to a hindered amine (Pro) is the ultimate stress test.
-
-
Coupling Conditions: 3 eq. Fmoc-D-Dmp-OH, 3 eq.[] HATU, 6 eq. DIEA in DMF for 2 hours.
-
Cleavage: Micro-cleavage (95% TFA).
-
Analysis: Analyze crude by HPLC.
-
Pass Criteria: The deletion sequence (Pro-only) must be
. If > 5% uncoupled Proline remains, the raw material likely contains impurities that quench the activator or possesses poor solubility kinetics.
Visualizing the Impact
Diagram 1: The "Steric Clash" & Impurity Propagation
This diagram illustrates why specific impurities in Fmoc-D-Dmp-OH are more damaging than in standard amino acids.[]
Caption: Propagation of specific raw material impurities into final peptide defects during SPPS.
Diagram 2: The QC Decision Tree
A logical workflow for accepting or rejecting batches of Fmoc-D-Dmp-OH.
Caption: Step-by-step QC decision matrix ensuring only high-fidelity material enters production.
References
-
Isidro-Llobet, A., et al. (2009).[][2] "Amino Acid-Protecting Groups."[][3] Chemical Reviews. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." Link
-
Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Link
Safety Operating Guide
Fmoc-2,6-Dimethy-D-Phenylalanine proper disposal procedures
Executive Summary: Immediate Action Protocol
Fmoc-2,6-Dimethyl-D-Phenylalanine is a specialized, sterically hindered amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). While generally classified as non-hazardous or a mild irritant under GHS standards, its disposal must be rigorously managed due to its role as a chemical intermediate and its frequent association with hazardous coupling reagents and solvents.
Core Disposal Directive:
-
Pure Solid: Classify as Non-Regulated Organic Solid Waste . Do not dispose of in municipal trash.
-
In Solution: Classify based on the solvent (e.g., Halogenated if in DCM; Non-Halogenated if in DMF).
-
Critical Incompatibility: Never mix waste containing this compound (if dissolved in deprotection bases like piperidine) with cleavage cocktails (TFA/Scavengers). Risk of violent exothermic reaction.
Technical Hazard Profiling & Logic
As scientists, we do not simply follow rules; we understand the reactivity that dictates safety.
Chemical Identity & Stability
-
Moiety Analysis: The Fmoc (Fluorenylmethyloxycarbonyl) group is a large, lipophilic aromatic system. The 2,6-dimethyl substitution on the phenyl ring introduces significant steric hindrance.
-
Implication: This steric bulk often requires harsher coupling conditions or more potent activating agents (e.g., HATU, HOAt) during synthesis. Therefore, "waste" involving this compound often contains these toxic additives.
The "Self-Validating" Safety Logic
To ensure your disposal protocol is working, apply this causality check:
-
The State Check: Is it solid or liquid? (Solids go to incineration bins; liquids to solvent carboys).
-
The Solvent Check: Does the liquid contain Halogens (DCM)? (Halogenated waste streams are far more expensive to process and must be segregated).
-
The pH Check: Is the waste stream Acidic (TFA) or Basic (Piperidine)? (Segregation prevents gas evolution).
Detailed Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)
Context: You have an expired bottle or a weighing boat with residual powder.
-
Containerization: Transfer the solid into a dedicated High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Label as "Non-Regulated Chemical Solid - For Incineration."
-
Note: Even if the SDS says "Not Hazardous," lab hygiene dictates incineration to prevent environmental accumulation of bioactive intermediates.
-
-
Verification: Ensure the lid is taped shut before placing it in the satellite accumulation area.
Scenario B: Disposal of Synthesis Waste (Liquid)
Context: The amino acid is dissolved in DMF (Dimethylformamide) or NMP, likely mixed with DIPEA (base) or HBTU/HATU.
Step-by-Step Protocol:
-
Identify the Solvent Base:
-
If DMF/NMP/Methanol : Use the Non-Halogenated waste stream.
-
If DCM (Dichloromethane)/Chloroform : Use the Halogenated waste stream.
-
-
Segregate from Acids: Ensure this waste stream is NOT mixed with the peptide cleavage waste (which contains high concentrations of Trifluoroacetic Acid - TFA).
-
Record Keeping: Log the approximate mass of Fmoc-2,6-Dimethyl-D-Phenylalanine on the waste tag. Although not acutely toxic, accurate inventory helps EHS (Environmental Health & Safety) assess total organic load.
Visual Decision Matrix (Operational Logic)
The following diagram illustrates the decision-making process for disposing of Fmoc-AA derivatives.
Caption: Decision tree for segregating Fmoc-amino acid waste streams to prevent chemical incompatibility and ensure regulatory compliance.
Data & Compatibility Tables
Table 1: Personal Protective Equipment (PPE) Matrix
| Component | Requirement | Scientific Rationale |
| Respiratory | N95 (Solids) / Fume Hood (Liquids) | Prevents inhalation of fine particulates (solid) or solvent vapors (liquid). |
| Dermal | Nitrile Gloves (Double gloving recommended) | Fmoc-derivatives are lipophilic and can penetrate skin; 2,6-dimethyl analogs have unknown specific toxicity. |
| Ocular | Chemical Splash Goggles | Standard protection against irritant dust or solvent splashes. |
Table 2: Chemical Incompatibility & Segregation
| Waste Component | Incompatible With | Result of Mixing |
| Fmoc-AA in DMF | Strong Oxidizers (Nitric Acid, Peroxides) | Fire / Explosion hazard. |
| Fmoc-AA in Piperidine | Acidic Waste (TFA Cleavage Cocktails) | Exothermic reaction; fumes; container over-pressurization. |
| Solid Powder | Drain / Sink | Illegal discharge; accumulation in plumbing traps. |
Emergency Response (Spill Procedures)
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Evacuate immediate area if solvent vapors (DCM/DMF) are strong.
-
Use vermiculite or polypropylene pads to absorb the liquid.
-
Place absorbed material into a sealable bag/container.
-
Label as "Debris from Chemical Spill - [Solvent Name]" and dispose as hazardous waste.
-
References
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
